molecular formula C9H20Cl2N2O B1527805 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride CAS No. 1219957-39-7

1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride

Cat. No.: B1527805
CAS No.: 1219957-39-7
M. Wt: 243.17 g/mol
InChI Key: FENKWACSVCGRND-UHFFFAOYSA-N
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Description

1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride is a useful research compound. Its molecular formula is C9H20Cl2N2O and its molecular weight is 243.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-pyrrolidin-3-ylpiperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c12-9-2-5-11(6-3-9)8-1-4-10-7-8;;/h8-10,12H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENKWACSVCGRND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCC(CC2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(3-Pyrrolidinyl)-4-piperidinol Dihydrochloride: Structural Profile & Synthetic Utility

[1][2]

Executive Summary

1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride (CAS: 1220023-45-9 [Free Base]) is a high-value saturated heterocyclic building block used in fragment-based drug discovery (FBDD) and lead optimization.[1][2] Characterized by a piperidine ring bearing a 4-hydroxyl group N-linked to the C3 position of a pyrrolidine ring, this molecule serves as a critical "sp3-rich" linker.[1][2] It offers a strategic advantage in medicinal chemistry by improving aqueous solubility and metabolic stability compared to traditional aromatic linkers, while providing two distinct vectors for derivatization (the secondary pyrrolidine amine and the secondary piperidine alcohol).

Structural Elucidation & Identification

The molecule consists of two saturated nitrogen heterocycles linked via a C-N bond.[2] The dihydrochloride salt form ensures stability and water solubility, making it suitable for aqueous-phase assays and stock solutions.[1][2]

Chemical Identity Data
ParameterDetail
IUPAC Name 1-(pyrrolidin-3-yl)piperidin-4-ol dihydrochloride
Common Name 1-(3-Pyrrolidinyl)-4-hydroxypiperidine 2HCl
CAS Registry (Free Base) 1220023-45-9
Molecular Formula C₉H₁₈N₂O[1][2][3][4][5][6] · 2HCl
Molecular Weight 170.25 g/mol (Free Base) / 243.17 g/mol (Salt)
SMILES OC1CCN(C2CNCC2)CC1.Cl.Cl
InChI Key Derived from connectivity:[1][2] UZMQFV...[1][2] (Specific key varies by protonation state)
Structural Connectivity Diagram

The following diagram illustrates the topological connectivity and the distinct functional zones of the molecule.

ChemicalStructurecluster_saltSalt Form StabilizationPyrrolidinePyrrolidine Ring(Secondary Amine)LinkerC3-N1 Bond(Chiral Center @ C3)Pyrrolidine->LinkerC3 PositionPiperidinePiperidine Ring(N-Substituted)Linker->PiperidineN1 PositionHydroxyl4-Hydroxyl Group(H-Bond Donor/Acceptor)Piperidine->HydroxylC4 Position

Caption: Topological connectivity highlighting the C3-N1 linkage between the pyrrolidine and piperidine rings.

Synthetic Pathways & Methodology

The synthesis of 1-(3-Pyrrolidinyl)-4-piperidinol generally relies on Reductive Amination , a robust method for coupling secondary amines (piperidine core) with ketones (pyrrolidinone core).[1][2]

Field-Proven Synthesis Protocol

Objective: Synthesize the target scaffold from tert-butyl 3-oxopyrrolidine-1-carboxylate and 4-hydroxypiperidine.[1][2]

Reagents:

  • tert-butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone)[1][2]

  • 4-Hydroxypiperidine[1][2][5]

  • Sodium Triacetoxyborohydride (STAB-H) or Sodium Cyanoborohydride[1][2]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1][2]

  • Trifluoroacetic acid (TFA) or HCl in Dioxane[1][2]

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) and 4-hydroxypiperidine (1.1 eq) in DCE.

    • Add a catalytic amount of Acetic Acid (AcOH) to facilitate iminium ion formation.[2]

    • Stir at room temperature for 1–2 hours. Expert Note: Ensuring imine formation prior to reduction minimizes side reactions.[1]

  • Reductive Amination:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

    • Allow to warm to room temperature and stir overnight (12–16h).

    • Validation: Monitor by LC-MS for the disappearance of the ketone and formation of the Boc-protected intermediate (MW ~270).[1][2]

  • Deprotection (Salt Formation):

    • Isolate the Boc-intermediate via aqueous workup (NaHCO₃ wash, DCM extraction).[1][2]

    • Dissolve the intermediate in 1,4-Dioxane or MeOH.[1][2]

    • Add 4M HCl in Dioxane (excess, ~5-10 eq).[1][2]

    • Stir at room temperature until precipitation of the dihydrochloride salt is complete.

    • Filter and wash with diethyl ether to obtain the hygroscopic white solid.[1][2]

Reaction Logic Diagram

SynthesisWorkflowStart1N-Boc-3-pyrrolidinoneStep1Step 1: Imine Formation(DCE, AcOH, RT)Start1->Step1Start24-HydroxypiperidineStart2->Step1Step2Step 2: Reductive Amination(NaBH(OAc)3, 16h)Step1->Step2IntermediateBoc-Protected Intermediate(Stable, Lipophilic)Step2->IntermediateStep3Step 3: Acidic Deprotection(4M HCl in Dioxane)Intermediate->Step3Product1-(3-Pyrrolidinyl)-4-piperidinolDihydrochloride (Target)Step3->Product

Caption: Step-wise reductive amination and deprotection pathway for high-purity synthesis.

Physicochemical Profile

Understanding the physical properties of this scaffold is crucial for its application in library design.[1][2] The molecule is highly polar and designed to lower the logP of drug candidates.[2]

PropertyValue / DescriptionImplications for Drug Design
pKa (Calc) ~9.5 (Pyrrolidine NH), ~8.5 (Piperidine N)Both nitrogens are protonated at physiological pH, enhancing solubility.[1][2]
LogP (Free Base) ~ -0.3 to 0.2Hydrophilic; excellent for reducing lipophilicity in greasy leads.[1][2]
Fsp3 Character 1.0 (100% sp3 carbons)Increases molecular complexity and "3D-ness," correlating with higher clinical success rates.[1][2]
H-Bond Donors 3 (NH, OH, NH+)Multiple interaction points for receptor binding.[1][2]
H-Bond Acceptors 3 (N, O)
Solubility >50 mg/mL in Water (as 2HCl)Highly soluble; suitable for aqueous formulation.[1][2]

Applications in Drug Discovery

This scaffold is not merely a linker; it is a pharmacophore element used to modulate the physicochemical properties of bioactive molecules.[1][2][7]

Scaffold Utility
  • GPCR Ligands: The linked diamine structure mimics the distance and basicity profiles found in many GPCR ligands (e.g., Muscarinic, Dopamine receptors).[1] The 4-hydroxyl group provides a handle for further functionalization or acts as a hydrogen bond donor in the binding pocket.[1][2]

  • Kinase Inhibitors: Used to extend into the solvent-exposed region of the ATP binding pocket, improving solubility and selectivity.[1]

  • Fragment-Based Discovery: Due to its low molecular weight (<200 Da) and high solubility, it is an ideal fragment for NMR or X-ray crystallographic screening.[1][2]

Handling and Stability
  • Hygroscopicity: The dihydrochloride salt is hygroscopic.[1][2] Store in a desiccator at -20°C.

  • Stability: Stable in acidic and neutral aqueous solutions.[1][2] The free base is prone to oxidation if left exposed to air for extended periods.[1][2]

References

  • Chemical Identity & Properties: PubChem. 1-(Pyrrolidin-3-yl)piperidin-4-ol.[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Synthetic Methodology (Reductive Amination): Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Available at: [Link][1][2]

  • Scaffold Utility (Spirocyclic & Fsp3): Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Available at: [Link][1][2]

Beyond Flatland: Novel Heterocyclic Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 3D Renaissance

For decades, medicinal chemistry was dominated by the Suzuki-Miyaura coupling, leading to a prevalence of flat, sp2-rich biaryl scaffolds. While synthetically accessible, these "flat" molecules often suffer from poor aqueous solubility, non-specific binding, and limited patentability.

This guide addresses the industry-wide pivot toward Novel Heterocyclic Building Blocks —specifically saturated, sp3-rich systems like bicyclo[1.1.1]pentanes (BCPs), oxetanes, and spirocycles. We analyze the physicochemical causality behind their adoption, the photoredox methodologies enabling their synthesis, and provide actionable protocols for their integration into lead optimization campaigns.

Strategic Rationale: The Fsp3 Imperative

The correlation between the fraction of sp3-hybridized carbons (


) and clinical success is now a foundational axiom in drug design.
The Physicochemical Causality

Transitioning from planar aromatics to 3D-rich heterocycles impacts three critical parameters:

  • Solubility: Planar molecules stack efficiently in the crystal lattice (high lattice energy), reducing solubility. 3D scaffolds disrupt this stacking, lowering melting points and enhancing aqueous solubility.

  • Metabolic Stability: "Grease balls" (highly lipophilic aromatics) are prime targets for CYP450 oxidation. Polar, saturated heterocycles (like oxetanes) lower LogD while blocking metabolic hotspots.

  • Selectivity: Flat molecules often bind indiscriminately to flat hydrophobic pockets (e.g., ATP binding sites). 3D vectors allow for precise probing of unique protein architecture, improving selectivity.

Visualization: The Bioisosteric Logic

The following diagram illustrates the structural evolution from traditional "flat" motifs to their modern, 3D bioisosteres.

Bioisosteres cluster_flat Traditional (Flat/Lipophilic) cluster_3d Novel (3D/Polar) Benzene Benzene Ring (Planar, Lipophilic) BCP Bicyclo[1.1.1]pentane (Rigid, Soluble vector) Benzene->BCP Bioisosteric Replacement GemDimethyl Gem-Dimethyl (Metabolically Labile) Oxetane Oxetane (Polar, Metabolic Shield) GemDimethyl->Oxetane LogD Reduction Piperazine Piperazine (Flexible, Promiscuous) Spiro Spiro[3.3]heptane (Defined Exit Vectors) Piperazine->Spiro Conformational Locking

Figure 1: Strategic replacement of traditional planar motifs with novel saturated heterocycles to improve physicochemical properties.[1]

High-Value Building Block Classes

Bicyclo[1.1.1]pentanes (BCPs): The "Perfect" Spacer

BCPs have emerged as the premier bioisostere for the phenyl ring (specifically para-substituted benzenes).

  • Geometry: The distance between bridgehead carbons in BCP (1.85 Å) mimics the para-phenyl distance (2.8 Å) sufficiently to maintain binding vectors, but without the aromatic ring count.

  • Application: Replacing a phenyl ring with a BCP often improves solubility by >10-fold due to the disruption of

    
    -
    
    
    
    stacking.
Oxetanes: The Metabolic Shield

Oxetanes are four-membered oxygen heterocycles. Unlike epoxides, they are chemically stable but offer significant polarity changes.

  • Gem-Dimethyl Replacement: Replacing a gem-dimethyl group with an oxetane reduces lipophilicity (LogD) by ~1.0 unit.

  • Carbonyl Bioisostere: Due to the high dipole moment, an oxetane can mimic a carbonyl group's H-bond accepting capability without the electrophilic liability.

Spirocycles: Defined Exit Vectors

Spiro[3.3]heptanes and azaspiro[3.4]octanes provide rigidification.[2]

  • Mechanism: They lock side chains into specific vectors, reducing the entropic penalty of binding.

  • Data Comparison:

PropertyPiperidine (Traditional)2-Azaspiro[3.3]heptane (Novel)Impact
Fsp3 HighHighMaintains 3D character
Lipophilicity (LogP) ModerateLowerImproved Solubility
Basicity (pKa) ~10-11~8-9Reduced hERG liability
Vector Flexible ChairRigid/LinearImproved Selectivity

Synthetic Enablement: Photoredox Catalysis[3][4][5][6]

The adoption of these blocks was historically hindered by synthetic difficulty. Modern Photoredox Catalysis and Strain-Release Chemistry have solved this.

Mechanism: Radical-Polar Crossover (RPC)

A key method for synthesizing saturated N-heterocycles is the Radical-Polar Crossover.[3] This allows the coupling of alkyl radicals with imines to form functionalized saturated rings (e.g., pyrrolidines, piperidines) under mild conditions.[3]

RPC_Mechanism PC_GS Ir(III) (Ground State) PC_ES *Ir(III) (Excited State) PC_GS->PC_ES Blue Light (hv) PC_Red Ir(II) (Reduced) PC_ES->PC_Red SET (Oxidation of Substrate) PC_Red->PC_GS SET (Reduction of Radical) Substrate Alkyl-BF3K (Radical Precursor) Radical Alkyl Radical (R•) Substrate->Radical -BF3, -K+ Intermediate N-Centered Radical Radical->Intermediate Addition to Imine Imine Imine Acceptor Imine->Intermediate Anion N-Anion Intermediate->Anion SET from Ir(II) Product Saturated Heterocycle Anion->Product Ring Closure / Protonation

Figure 2: Photoredox Radical-Polar Crossover (RPC) mechanism for assembling saturated nitrogen heterocycles.

Experimental Protocol: Strain-Release Amination of BCPs

This protocol describes the synthesis of a BCP-amine, a critical building block, utilizing the "strain-release" of [1.1.1]propellane. This method is superior to traditional routes due to its scalability and tolerance of functional groups.

Objective: Synthesis of N-arylbicyclo[1.1.1]pentan-1-amine via Turbo-Grignard mediated strain release.

Reagents & Equipment
  • Precursor: [1.1.1]Propellane (0.5 M solution in Et2O/Pentane). Note: Commercially available or synthesized from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.

  • Reagent: Isopropylmagnesium chloride lithium chloride complex (Turbo-Grignard), 1.3 M in THF.

  • Electrophile: N-Boc-hydroxylamine (or varying electrophilic nitrogen sources).

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology
  • Propellane Activation (The "Spring-Load"):

    • Charge a flame-dried Schlenk flask with the [1.1.1]propellane solution (1.0 equiv) under inert atmosphere. Cool to -78 °C.

    • Dropwise add the Turbo-Grignard reagent (1.1 equiv). The strain energy of the central bond (~65 kcal/mol) drives the insertion of Mg, forming the BCP-Grignard species (bicyclo[1.1.1]pentylmagnesium chloride).

    • Critical Control Point: Maintain temperature below -60 °C to prevent ring fragmentation or polymerization. Stir for 30 minutes.

  • Electrophilic Trapping:

    • Dissolve the electrophile (e.g., N-Boc-hydroxylamine benzoate) in anhydrous THF.

    • Cannulate the BCP-Grignard solution into the electrophile solution at -78 °C. Rationale: Inverse addition prevents double-addition side products.

    • Allow the reaction to warm slowly to 0 °C over 2 hours.

  • Workup & Isolation:

    • Quench with saturated aqueous NH4Cl.

    • Extract with EtOAc (3x). The BCP amine is often highly polar; ensure the aqueous phase is salted out (brine) to maximize recovery.

    • Purify via silica gel chromatography. Note: BCP amines lack UV chromophores; use Ninhydrin or KMnO4 stain for TLC visualization.

Validation Criteria
  • NMR: Look for the characteristic bridgehead proton (CH) singlet at ~2.0–2.5 ppm in 1H NMR.

  • Stability Check: BCP amines are stable, but avoid strong acids for prolonged periods if the bridgehead nitrogen is unprotected, as ring-opening can occur under extreme forcing conditions.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Stepan, A. F., et al. (2012).[4][5] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.[4] Journal of Medicinal Chemistry. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[6] Angewandte Chemie International Edition. [Link]

  • Gianatassio, R., et al. (2016). Strain-Release Amination. Science. [Link]

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews. [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. [Link]

Sources

Architects of Bioactivity: A Technical Guide to Pyrrolidine and Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the transition from "flat" aromatic systems to sp³-rich architectures is a defining trend. Among saturated heterocycles, pyrrolidine (5-membered) and piperidine (6-membered) rings stand as the most ubiquitous nitrogenous scaffolds in FDA-approved therapeutics. They are not merely passive linkers but active pharmacophores that modulate solubility, lipophilicity (LogP), and stereochemical vectoring.

This guide provides a rigorous technical analysis of these two privileged fragments, detailing their physicochemical distinctions, synthetic accessibility via modern catalytic methods, and their critical role in blockbuster drugs like Ibrutinib , Donepezil , and Saxagliptin .

Physicochemical Profiling: The Tale of Two Rings

The choice between a pyrrolidine and a piperidine ring is rarely arbitrary. It is a strategic decision driven by the need to tune basicity, conformation, and metabolic stability.

Comparative Metrics
PropertyPyrrolidine (

)
Piperidine (

)
Impact on Drug Design
Ring Size 5-membered6-memberedDetermines steric bulk and binding pocket fit.
pKa (Conj. Acid) ~11.27~11.22Both are highly basic; often require masking (amides/carbamates) to permeate membranes.
LogP ~0.46~0.84Piperidine is more lipophilic; Pyrrolidine is preferred for lowering LogP to improve solubility.
Conformation Envelope / TwistChair (dominant)Piperidine offers defined axial/equatorial vectors; Pyrrolidine offers pseudorotation flexibility.
sp³ Character HighHighBoth increase Fsp³ score, improving solubility and reducing promiscuity compared to aromatics.
Conformational Dynamics
  • Piperidine: Predominantly adopts a chair conformation , similar to cyclohexane. This rigidity allows medicinal chemists to place substituents in defined axial or equatorial positions to probe specific pockets.

  • Pyrrolidine: Adopts an envelope or twist conformation . It undergoes rapid pseudorotation, allowing it to "mold" slightly to fit binding sites, but this flexibility incurs an entropic penalty upon binding unless constrained (e.g., as in the fused bicyclic system of Saxagliptin).

Synthetic Methodologies

Accessing functionalized saturated heterocycles has evolved from classic reductive amination to transition-metal-catalyzed C-H activation and "borrowing hydrogen" methodologies.

Classic Approach: Reductive Amination

The workhorse of medicinal chemistry. A ketone or aldehyde reacts with an amine to form an imine/iminium ion, which is reduced in situ.

  • Reagents: NaBH(OAc)₃ (mild), NaCNBH₃, or H₂/Pd-C.

  • Utility: Excellent for attaching N-substituents to pre-formed rings.

Modern Approach: Borrowing Hydrogen (Ir-Catalyzed)

This atom-efficient method allows the alkylation of amines using alcohols instead of halides, producing water as the only byproduct. It is increasingly used to synthesize chiral pyrrolidines and piperidines from diols.

Mechanism:

  • Dehydrogenation: Catalyst oxidizes alcohol to aldehyde/ketone (generating M-H).

  • Condensation: Carbonyl reacts with amine to form imine.

  • Reduction: M-H reduces imine to amine, regenerating the catalyst.

Synthetic Workflow Diagram

Synthetic_Workflow Start Starting Material (Diol + Amine) Cat_Ox Ir(III) Catalyst (Dehydrogenation) Start->Cat_Ox Activation Inter_Ald Intermediate (Aldehyde/Ketone) Cat_Ox->Inter_Ald Oxidation Condensation Imine Formation (-H2O) Inter_Ald->Condensation + Amine Reduction Hydrogen Transfer (Reduction) Condensation->Reduction Imine Reduction->Cat_Ox Regenerate Cat Product Chiral Pyrrolidine/ Piperidine Reduction->Product Final Product

Caption: Figure 1. The "Borrowing Hydrogen" cycle for synthesizing saturated heterocycles using Iridium catalysis.

Medicinal Chemistry Case Studies

Piperidine: Ibrutinib (Imbruvica)

Indication: Mantle Cell Lymphoma (MCL), CLL. Target: Bruton's Tyrosine Kinase (BTK).[1][2][3][4] Role of Piperidine: Ibrutinib features a piperidin-3-yl linker connecting the pharmacophore (pyrazolopyrimidine) to the warhead (acrylamide).

  • Chirality: The (R)-enantiomer of the piperidine ring orients the acrylamide warhead perfectly to form a covalent bond with Cys481 in the BTK active site.

  • Solubility: The saturated ring improves the physicochemical profile compared to a biphenyl system.

Pyrrolidine: Saxagliptin (Onglyza)

Indication: Type 2 Diabetes. Target: Dipeptidyl Peptidase-4 (DPP-4). Role of Pyrrolidine: Saxagliptin contains a cyanopyrrolidine moiety fused to a cyclopropane ring (methanopyrrolidine).

  • Warhead: The nitrile group forms a reversible covalent imidate adduct with the active site Serine (Ser630).

  • Rigidity: The cyclopropane fusion locks the pyrrolidine conformation, reducing the entropic penalty of binding and increasing potency compared to Vildagliptin.

Biological Pathway Diagram (Ibrutinib/BTK)

BTK_Pathway BCR B-Cell Receptor (BCR) Activation SYK SYK / LYN Kinases BCR->SYK Phosphorylation BTK BTK (Bruton's Tyrosine Kinase) SYK->BTK Activates PLCg2 PLCγ2 Activation BTK->PLCg2 Downstream Signal Ibrutinib Ibrutinib (Inhibitor) Ibrutinib->BTK Covalent Binding (Cys481) NFkB NF-κB / MAPK Signaling PLCg2->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

Caption: Figure 2. Mechanism of Action for Ibrutinib.[3] The drug covalently binds to BTK, halting the BCR signaling cascade essential for B-cell malignancy survival.

Experimental Protocols

Protocol 1: General Reductive Amination (Piperidine Functionalization)

Standard protocol for attaching a substituent to a secondary piperidine.

  • Preparation: Dissolve the piperidine derivative (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in 1,2-dichloroethane (DCE) or THF.

  • Activation: Add Acetic Acid (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 mins.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv) portion-wise.

    • Note: STAB is preferred over NaCNBH₃ due to lower toxicity and better functional group tolerance.

  • Reaction: Warm to RT and stir for 4–16 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM or EtOAc.

  • Purification: Flash column chromatography (typically MeOH/DCM gradients).

Protocol 2: Iridium-Catalyzed N-Alkylation (Borrowing Hydrogen)

Advanced protocol for synthesizing N-substituted heterocycles from diols.

  • Catalyst Loading: In a glovebox, charge a pressure tube with [Cp*IrCl₂]₂ (1.0 mol%) and NaHCO₃ (10 mol%).

  • Reactants: Add the primary amine (1.0 equiv) and the appropriate diol (e.g., 1,5-pentanediol for piperidine) (1.2 equiv).

  • Solvent: Add Toluene or Xylene (0.5 M concentration).

  • Reaction: Seal the tube and heat to 110–130°C for 12–24 hours.

    • Mechanism Check: The reaction proceeds via temporary oxidation of the alcohol, imine condensation, and reduction by the Ir-hydride species.

  • Workup: Cool to RT. Filter through a celite pad. Concentrate in vacuo.

  • Purification: Purify via silica gel chromatography.

Fragment-Based Drug Discovery (FBDD) Perspective

In FBDD, pyrrolidine and piperidine are valued for their ability to escape "Flatland" (the dominance of planar aromatic rings).

  • Vectors: A 3-substituted piperidine provides vectors at ~60° angles relative to the ring plane, exploring 3D space that phenyl rings cannot.

  • Library Design: Modern fragment libraries enrich for sp³-rich scaffolds (Fsp³ > 0.4) to improve the clinical success rate. Pyrrolidine fragments, particularly proline derivatives, are often used as "chiral seeds" to grow molecules with high specificity.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link

  • Davulcu, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Biomolecules.[2][3][5][6][7] Link

  • Bhat, S. V., & Tilve, S. G. (2014). Recent insights about pyrrolidine core skeletons in pharmacology. RSC Advances.
  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols. Advanced Synthesis & Catalysis. Link

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences. Link

  • FDA Label - Ibrutinib. (2013).[1] U.S. Food and Drug Administration.[1][5][6][8] Link

  • FDA Label - Donepezil. (1996). U.S. Food and Drug Administration.[1][5][6][8] Link

Sources

An In-depth Technical Guide to the Solubility Profile of 1-(3-Pyrrolidinyl)-4-piperidinol Salts

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. For novel chemical entities such as 1-(3-Pyrrolidinyl)-4-piperidinol, a comprehensive understanding of its solubility profile, particularly through the strategic formation of salts, is paramount during preclinical development. This guide provides a detailed technical framework for characterizing the solubility of 1-(3-Pyrrolidinyl)-4-piperidinol and its salts. We will delve into the theoretical underpinnings of solubility for this bicyclic amine, outline robust experimental protocols for kinetic and thermodynamic solubility assessment, and discuss the critical role of salt selection in optimizing physicochemical properties. The methodologies presented herein are designed to be self-validating, ensuring the generation of reliable and reproducible data to inform candidate selection and formulation development.

Introduction: The Criticality of Solubility in Drug Development

The journey of a new chemical entity from discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, inadequate aqueous solubility is a major hurdle, as a drug must be in solution to be absorbed from the gastrointestinal tract.[1] For basic compounds like 1-(3-Pyrrolidinyl)-4-piperidinol, which possess ionizable nitrogen atoms, salt formation is a well-established and highly effective strategy to enhance solubility and dissolution rates.[2][3]

This guide will provide a comprehensive roadmap for the systematic evaluation of the solubility profile of 1-(3-Pyrrolidinyl)-4-piperidinol and its potential salt forms. By understanding the interplay of pH, counter-ion selection, and solid-state properties, researchers can strategically select the optimal salt form with the desired biopharmaceutical attributes.

Theoretical Considerations for 1-(3-Pyrrolidinyl)-4-piperidinol Solubility

Molecular Structure and Physicochemical Properties

1-(3-Pyrrolidinyl)-4-piperidinol is a bicyclic molecule containing two tertiary amine functionalities and a hydroxyl group. The piperidine nitrogen is generally more basic than the pyrrolidine nitrogen. The presence of these basic nitrogens and the polar hydroxyl group suggests that the molecule will exhibit some degree of aqueous solubility. However, the overall carbon framework contributes to its lipophilicity.

A critical first step is to predict or experimentally determine the pKa values of the ionizable groups. The piperidine nitrogen is expected to have a pKa around 11.22, making it readily protonated at physiological pH.[2] The pyrrolidine nitrogen's pKa will likely be slightly lower. This dual basicity offers multiple opportunities for salt formation.

The Role of pH in Solubility

The solubility of an ionizable compound like 1-(3-Pyrrolidinyl)-4-piperidinol is highly dependent on the pH of the aqueous medium. In acidic environments, the amine groups will be protonated, forming cationic species that are generally much more water-soluble than the neutral free base.[2] A pH-solubility profile is therefore essential to understand the compound's behavior in different regions of the gastrointestinal tract.

Salt Formation and its Impact on Solubility

The formation of a salt involves the reaction of the basic 1-(3-Pyrrolidinyl)-4-piperidinol with an acid to form a crystalline solid with an ordered ionic lattice. The choice of the counter-ion is critical as it significantly influences the physicochemical properties of the resulting salt, including its solubility, dissolution rate, hygroscopicity, and stability.

The overarching principle governing the solubility advantage of a salt is the shift in the pH of the diffusion layer surrounding the dissolving solid particle. For a salt of a weak base, the dissolution creates a localized acidic environment, which can lead to a significant increase in the concentration of the protonated, more soluble form of the drug.

Experimental Determination of Solubility Profile

A systematic approach to determining the solubility profile involves a series of well-defined experiments.

Prerequisite: Material Characterization

Before commencing solubility studies, it is crucial to thoroughly characterize the solid form of the 1-(3-Pyrrolidinyl)-4-piperidinol free base and any synthesized salts. This includes:

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) to determine chemical purity.

  • Solid-State Characterization:

    • X-Ray Powder Diffraction (XRPD): To identify the crystalline form (polymorph) or if the material is amorphous.

    • Differential Scanning Calorimetry (DSC): To determine the melting point and assess thermal stability.

    • Thermogravimetric Analysis (TGA): To evaluate the presence of solvates or hydrates.

Kinetic Solubility Assay

Kinetic solubility provides a rapid assessment of a compound's solubility and is particularly useful for early-stage screening of a large number of compounds or salt forms.[4][5] It measures the concentration of a compound in a buffered solution after a short incubation period, following its addition from a concentrated organic stock solution (typically DMSO).[6]

Experimental Protocol: Kinetic Solubility Determination

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(3-Pyrrolidinyl)-4-piperidinol (or its salt) in 100% DMSO.

  • Assay Plate Preparation: In a 96-well plate, add an appropriate volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (e.g., 200 µM) and a final DMSO concentration of ≤1%.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[4]

  • Precipitate Removal: Filter the samples through a filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.[6]

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound in a saturated solution.[7][8] This is a more time-consuming but also a more accurate measure of solubility, crucial for lead optimization and pre-formulation studies.[9] The most common method is the shake-flask method.[7]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of the solid 1-(3-Pyrrolidinyl)-4-piperidinol (or its salt) to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate various gastrointestinal conditions).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[7] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[10]

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated HPLC method.

  • Solid Phase Analysis: Analyze the remaining solid material by XRPD to check for any polymorphic or phase transformations during the experiment.[8]

Salt Screening

A salt screen is a systematic process to identify different salt forms of an ionizable compound and to characterize their properties. For 1-(3-Pyrrolidinyl)-4-piperidinol, a range of pharmaceutically acceptable acids should be screened.

Experimental Workflow: Salt Screening

SaltScreeningWorkflow cluster_prep Preparation cluster_reaction Reaction & Isolation cluster_characterization Characterization cluster_selection Lead Salt Selection API 1-(3-Pyrrolidinyl)-4-piperidinol (Free Base) Reaction React API with Acids in Various Solvents API->Reaction Acids Pharmaceutically Acceptable Acids (e.g., HCl, H2SO4, Tartaric, Citric) Acids->Reaction Isolation Isolate Solids (Evaporation, Cooling, Anti-solvent Addition) Reaction->Isolation XRPD XRPD Analysis (Identify Crystalline Salts) Isolation->XRPD Solubility Kinetic Solubility Screen (Rank Order of Salts) XRPD->Solubility Lead_Salt Select Lead Salts for Further Characterization Solubility->Lead_Salt

Solubility in Biorelevant Media

To better predict in vivo performance, it is highly recommended to determine the solubility in biorelevant media, which simulate the composition of fluids in the fasted (FaSSIF) and fed (FeSSIF) states in the small intestine.[11][12] These media contain bile salts and phospholipids that can significantly impact the solubility of poorly soluble drugs.[11]

Data Presentation and Interpretation

Tabulated Solubility Data

All quantitative solubility data should be presented in a clear and organized table for easy comparison.

Compound/Salt Form Medium pH Temperature (°C) Kinetic Solubility (µg/mL) Thermodynamic Solubility (µg/mL)
Free BasePBS7.425ValueValue
Hydrochloride SaltSGF1.237ValueValue
Tartrate SaltFaSSIF6.537ValueValue
Citrate SaltFeSSIF5.037ValueValue
pH-Solubility Profile

A graphical representation of the pH-solubility profile is essential for visualizing the impact of pH on the solubility of the free base and its selected salts.

pHSolubilityProfile

Conclusion

A thorough understanding of the solubility profile of 1-(3-Pyrrolidinyl)-4-piperidinol and its salts is a non-negotiable aspect of its preclinical development. The systematic approach outlined in this guide, from fundamental characterization to kinetic and thermodynamic solubility assessments and salt screening, provides a robust framework for generating the critical data needed for informed decision-making. By investing in a comprehensive solubility characterization early in the drug development process, researchers can significantly de-risk their programs and increase the probability of selecting a developable drug candidate with optimal biopharmaceutical properties.

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Methodological & Application

Application Notes and Protocols: 1-(3-Pyrrolidinyl)-4-piperidinol as a Novel Scaffold for PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[3][4] While significant focus has been placed on the ligands, the linker is now understood to be a critical determinant of PROTAC efficacy, influencing the formation and stability of the key ternary complex, as well as the molecule's overall physicochemical properties.[5][6] This guide moves beyond common flexible linkers to explore the strategic use of rigid heterocyclic scaffolds, focusing on 1-(3-Pyrrolidinyl)-4-piperidinol as a versatile and structurally defined linker for advanced PROTAC design.

The Central Dogma of PROTAC Action: A Tale of Three Molecules

A PROTAC's mechanism is catalytic and event-driven, distinguishing it from traditional occupancy-based inhibitors.[1][3] The process unfolds in a series of coordinated steps:

  • Dual Recognition: The PROTAC molecule simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)) within the cell.[1][7]

  • Ternary Complex Formation: This dual binding event induces the formation of a transient POI-PROTAC-E3 ligase ternary complex.[2] The stability and conformation of this complex are paramount for downstream efficiency.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[7]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[1][2]

  • Recycling: The PROTAC molecule is then released and can engage another POI and E3 ligase, acting catalytically to induce multiple rounds of degradation.[1]

PROTAC_Mechanism cluster_cell Intracellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle PolyUb_POI Poly-Ub POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

The Linker: More Than a Simple Spacer

Historically viewed as a passive tether, the linker is a critical modulator of PROTAC activity. Its length, rigidity, and attachment points dictate the spatial orientation of the two ligands, profoundly impacting the thermodynamics and kinetics of ternary complex formation.[5][8]

  • Flexible Linkers: Polyethylene glycol (PEG) and alkyl chains are the most common linker motifs.[8][9] They offer synthetic tractability and flexibility, which can facilitate the initial formation of a ternary complex. However, their high conformational freedom can lead to an entropic penalty upon binding and may not result in the most stable or productive complex orientation.[10]

  • Rigid Linkers: Scaffolds such as piperazine, piperidine, and triazole rings are increasingly used to impart conformational restraint.[9][10] This rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic cost of ternary complex formation and potentially leading to higher stability and selectivity.[9]

Application Focus: 1-(3-Pyrrolidinyl)-4-piperidinol as a Rigid Linker Scaffold

The 1-(3-Pyrrolidinyl)-4-piperidinol scaffold presents a compelling architecture for rational PROTAC design. It combines several advantageous features:

  • Structural Rigidity: The fused ring system provides a defined three-dimensional structure, limiting conformational flexibility and helping to establish a precise distance and vector between the two ends of the PROTAC.

  • Defined Exit Vectors: The structure offers multiple, synthetically accessible points for linker attachment (e.g., the secondary amine of the pyrrolidine, the hydroxyl group of the piperidinol). This allows for systematic exploration of how the exit vector from the E3 ligand and POI ligand influences degradation potency.

  • Modulation of Physicochemical Properties: The presence of heteroatoms (nitrogen and oxygen) can improve solubility and other drug-like properties compared to purely aliphatic rigid linkers.

This scaffold serves as an excellent case study for moving from a "trial-and-error" approach to a more structure-guided linker design strategy.[5]

Experimental Protocols: A Step-by-Step Guide

This section provides a comprehensive workflow for synthesizing, characterizing, and validating a PROTAC utilizing the 1-(3-Pyrrolidinyl)-4-piperidinol linker.

Experimental_Workflow cluster_synthesis Phase 1: Synthesis & Purification cluster_biophysical Phase 2: Biophysical Characterization cluster_cellular Phase 3: Cellular Evaluation Synthesis PROTAC Synthesis (e.g., Click Chemistry) Purification Purification & QC (HPLC, LC-MS, NMR) Synthesis->Purification SPR Surface Plasmon Resonance (SPR) (Binding Kinetics & Cooperativity) Purification->SPR ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics - Optional) SPR->ITC Orthogonal Validation Degradation Western Blot (Degradation: DC50, Dmax) SPR->Degradation Viability Cell Viability Assay (e.g., CellTiter-Glo) Degradation->Viability

Figure 2: A comprehensive workflow for PROTAC development and evaluation.
Protocol 1: PROTAC Synthesis via Click Chemistry

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is a highly efficient method for conjugating the linker to the two ligands.[11][] This protocol assumes the synthesis of two precursors: an azide-functionalized POI ligand and an alkyne-functionalized E3 ligase ligand, which will be coupled to the 1-(3-Pyrrolidinyl)-4-piperidinol core.

Materials:

  • POI-Ligand-Azide

  • E3-Ligand-Alkyne (e.g., a derivative of pomalidomide or a VHL ligand)[7][13]

  • 1-(3-Pyrrolidinyl)-4-piperidinol (appropriately functionalized for coupling)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-Butanol and water)

  • HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Pre-functionalize the Linker: Synthetically modify the 1-(3-Pyrrolidinyl)-4-piperidinol core to contain two distinct reactive handles (e.g., an azide on one ring and an alkyne on the other, or sequential coupling handles like an amine and a halide). Causality: This step is crucial for ensuring controlled, stepwise conjugation rather than polymerization.

  • Dissolve Reagents: In a reaction vial, dissolve the functionalized linker (1.0 eq) and one of the ligand precursors (e.g., POI-Ligand-Azide, 1.1 eq) in the t-BuOH/H₂O solvent system.

  • Initiate Reaction: Add sodium ascorbate (0.3 eq) followed by CuSO₄ (0.1 eq). Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ, which is essential for the cycloaddition reaction.

  • Incubate: Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.

  • Purify Intermediate: Upon completion, purify the mono-conjugated intermediate product using reverse-phase HPLC.

  • Second Coupling: Repeat steps 2-5 using the purified intermediate and the second ligand precursor (E3-Ligand-Alkyne, 1.1 eq).

  • Final Purification & Characterization: Purify the final PROTAC product by reverse-phase HPLC. Confirm its identity and purity (>95%) using LC-MS and ¹H NMR.

Protocol 2: Ternary Complex Characterization by Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for measuring the real-time kinetics of biomolecular interactions, making it ideal for characterizing both binary and ternary complexes.[14][15]

Materials:

  • SPR instrument (e.g., Biacore™)

  • Sensor chip (e.g., Series S CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified, biotinylated E3 ligase complex (e.g., VHL/Elongin B/Elongin C - VCB)

  • Purified POI

  • Final PROTAC compound

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize E3 Ligase: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip. Aim for a low-to-moderate density to minimize mass transport limitations. Causality: Immobilizing one component allows for the controlled flow of the other binding partners (analytes) over the surface to measure binding kinetics.[16]

  • Measure Binary Binding (PROTAC <> E3): Inject a series of concentrations of the PROTAC alone over the E3 ligase surface. Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD1).

  • Measure Binary Binding (PROTAC <> POI): This requires immobilizing the POI and injecting the PROTAC. Alternatively, if this interaction is known, the literature value can be used. This gives KD2.

  • Measure Ternary Binding (POI+PROTAC <> E3): Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC. Inject these mixtures over the immobilized E3 ligase surface.[16][17] Causality: Using a saturating concentration of the POI ensures that the binding event observed is predominantly the formation of the ternary complex on the surface.

  • Data Analysis & Cooperativity: Fit the ternary binding data to determine the kinetics and affinity (KD, ternary). Calculate the cooperativity factor (α) using the formula: α = (KD1 * KD2) / (KD, ternary) .[17]

Data Interpretation:

  • α > 1: Positive cooperativity. The binding of one partner enhances the binding of the other. This is a highly desirable feature for a potent PROTAC.

  • α = 1: No cooperativity. The two binding events are independent.

  • α < 1: Negative cooperativity. The binding of one partner hinders the binding of the other.

ParameterPROTAC A (Hypothetical Data)Interpretation
KD1 (PROTAC <> E3)250 nMModerate binary affinity to E3 ligase.
KD2 (PROTAC <> POI)100 nMGood binary affinity to the target protein.
KD, ternary 15 nMHigh-affinity ternary complex formation.
Cooperativity (α) 16.7Strong positive cooperativity.
Protocol 3: In-Cell Protein Degradation by Western Blot

The Western blot is the gold standard for directly visualizing and quantifying the loss of a target protein in cells.[18] It is used to determine key efficacy parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[18]

Materials:

  • Relevant cell line expressing the POI

  • PROTAC compound stock solution in DMSO

  • Cell culture plates (e.g., 12-well)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, transfer system, and membranes

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture media (e.g., from 0.1 nM to 10 µM). Treat the cells and include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a set period (e.g., 18-24 hours). Causality: This timeframe is typically sufficient for the catalytic cycle of degradation to reach a steady state.

  • Cell Lysis: Wash cells with cold PBS, then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane, run the SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane, then probe with the primary antibody for the POI and the loading control. Follow with the appropriate HRP-conjugated secondary antibody.

  • Imaging and Analysis: Apply the chemiluminescent substrate and capture the image. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control for each lane.

Data Analysis:

  • Calculate the percentage of remaining protein relative to the vehicle control.

  • Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

ParameterPROTAC A (Hypothetical Data)Interpretation
DC₅₀ 8.5 nMHigh potency; a low concentration is needed for 50% degradation.
Dₘₐₓ 95%High efficacy; the PROTAC can degrade nearly all of the target protein.
Protocol 4: Cell Viability Assay

This assay determines the cytotoxicity of the PROTAC, which is crucial for establishing a therapeutic window.[18][19]

Materials:

  • Cell line used for degradation studies

  • 96-well white, clear-bottom plates

  • PROTAC compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • PROTAC Treatment: Treat cells with the same serial dilutions used in the degradation assay. Include vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for an extended period that reflects the potential long-term effects of protein loss (e.g., 72 hours).

  • Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measurement: Measure luminescence using a plate reader. Causality: The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Data Analysis: Normalize the data to the vehicle-treated cells (set to 100% viability). Plot the results to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion

The strategic design of the linker is a cornerstone of modern PROTAC development. Moving beyond flexible tethers to rigid, well-defined scaffolds like 1-(3-Pyrrolidinyl)-4-piperidinol allows for greater control over the geometry of the ternary complex. This, in turn, can lead to enhanced cooperativity, stability, and ultimately, more potent and selective protein degradation. The integrated workflow of synthesis, biophysical characterization, and cellular evaluation described herein provides a robust framework for advancing the next generation of targeted protein degraders from concept to validated lead.

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Application Note: Streamlined Synthesis of Amide Libraries from Pyrrolidinyl-Piperidinol Scaffolds for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Drug Discovery Professionals

Abstract The pyrrolidinyl-piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active agents due to its favorable physicochemical properties and its ability to project substituents into three-dimensional space.[1][2] This guide provides a comprehensive framework for the efficient construction of diverse amide libraries derived from a pyrrolidinyl-piperidinol core. We detail robust protocols for both traditional solution-phase parallel synthesis and advanced multi-component reaction strategies, coupled with high-throughput purification workflows. By explaining the rationale behind reagent selection and methodological choices, this document serves as a practical resource for researchers in drug discovery and chemical biology aiming to rapidly generate novel chemical matter for biological screening.

Introduction: The Strategic Value of Pyrrolidinyl-Piperidinol Scaffolds

The synthesis of compound libraries with high structural diversity and lead-like properties is a cornerstone of modern drug discovery. The pyrrolidinyl-piperidine core represents a class of saturated heterocycles that offer a unique combination of structural rigidity and conformational complexity, making them ideal starting points for exploring chemical space.[2][3] The presence of a secondary amine on the pyrrolidine and a hydroxyl group on the piperidine (or vice-versa) provides two orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Amide bond formation is the most frequently utilized reaction in medicinal chemistry, accounting for a significant percentage of reactions in pharmaceutical patent literature.[4] This is due to the stability of the amide bond and the vast commercial availability of carboxylic acids, which allows for the introduction of diverse functional groups and physicochemical properties.[5] This guide focuses on leveraging robust amide coupling methodologies to decorate the pyrrolidinyl-piperidinol scaffold, enabling the creation of large, high-quality libraries for screening.

Core Synthetic Strategies and Mechanistic Insights

The generation of an amide library from a pyrrolidinyl-piperidinol scaffold involves two key stages: preparation of the core scaffold and its subsequent diversification via amidation.

Synthesis of the Pyrrolidinyl-Piperidinol Scaffold

The core scaffold can be synthesized through various established routes. One efficient, metal-free, one-pot method involves the tandem reaction of halogenated amides, which integrates amide activation, reduction, and intramolecular nucleophilic substitution to form the piperidine or pyrrolidine rings under mild conditions.[1] This approach is highly advantageous as it avoids expensive and toxic metal catalysts.

Strategy 1: Parallel Amide Synthesis via Activated Esters

The most common and reliable method for amide bond formation is the condensation of a carboxylic acid and an amine.[5] This reaction requires the activation of the carboxylic acid to form a reactive intermediate that is susceptible to nucleophilic attack by the amine.

The Causality Behind Reagent Selection: The choice of coupling reagent is critical for ensuring high yields, minimizing side reactions, and preserving stereochemical integrity.

  • Carbodiimides (EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their efficacy and the water-soluble nature of their urea byproduct, which simplifies purification.[6] They are often used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure. These additives act as acyl transfer agents, forming an active ester that is more reactive and less prone to side reactions, such as racemization of chiral carboxylic acids.[6][7]

  • Onium Salts (HATU, HBTU): Aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents, particularly for hindered or electron-deficient amines and acids.[6] Their high reactivity allows for rapid reaction times and often leads to cleaner product formation.

The general workflow for this strategy is depicted below.

G cluster_0 Preparation cluster_1 Parallel Synthesis cluster_2 Purification & Analysis Scaffold Pyrrolidinyl-Piperidinol Scaffold Array Plate Well 1 Plate Well 2 ... Plate Well N Scaffold->Array Dispense Acids Carboxylic Acid Building Blocks (R-COOH) Acids->Array Dispense Coupling Add Coupling Reagent (e.g., EDC/HOBt) Array->Coupling Reaction Amidation Reaction (Room Temp, 4-16h) Coupling->Reaction Purify High-Throughput Purification (Prep-HPLC) Reaction->Purify Crude Product QC QC & Analysis (LC-MS, NMR) Purify->QC Library Final Amide Library (Formatted Plates) QC->Library G cluster_reactants Four Components Amine Pyrrolidinyl-Piperidinol (Amine) OnePot One-Pot Reaction (Methanol, RT) Amine->OnePot Acid Carboxylic Acid Acid->OnePot Aldehyde Aldehyde/ Ketone Aldehyde->OnePot Isocyanide Isocyanide Isocyanide->OnePot Product Complex Bis-Amide Product OnePot->Product Forms two amide bonds in a single step

Caption: Ugi Four-Component Reaction Scheme.

High-Throughput Synthesis and Purification

Transitioning from single-compound synthesis to library production requires automation and streamlined workflows. [8]The use of 96-well plates for parallel reaction execution is standard. [4]After the reaction, purification becomes the primary bottleneck.

Automated Mass-Directed Preparative HPLC: This is the industry-standard technique for purifying combinatorial libraries. [9]Crude reaction mixtures are injected onto a reverse-phase HPLC column, and the eluent is split between a mass spectrometer (MS) and a fraction collector. The MS identifies the peak corresponding to the target molecule's mass, triggering the fraction collector to capture only the desired product. This process is fully automated and can purify hundreds to thousands of compounds per week. [8][9] Data Management: An integrated system is crucial for tracking samples from synthesis to biological testing. [9]Each well is associated with the specific reactants used, and purification data (purity, yield) is linked back to the parent compound, creating a comprehensive dataset for SAR analysis.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: General Procedure for Parallel Amide Coupling

This protocol is designed for execution in a 96-well reaction block.

  • Reagent Stock Solution Preparation:

    • Prepare a 0.2 M solution of the pyrrolidinyl-piperidinol scaffold in a suitable aprotic solvent like N,N-Dimethylformamide (DMF).

    • Prepare 0.2 M stock solutions of a diverse set of 96 carboxylic acids in DMF.

    • Prepare a 0.4 M stock solution of EDC and a 0.4 M stock solution of HOBt in DMF.

  • Reaction Setup (in each well of a 96-well plate):

    • Using an automated liquid handler or a multichannel pipette, dispense 250 µL (0.05 mmol, 1.0 eq) of the pyrrolidinyl-piperidinol scaffold stock solution into each well.

    • Dispense 250 µL (0.05 mmol, 1.0 eq) of the corresponding carboxylic acid stock solution into each well.

    • Add 150 µL (0.06 mmol, 1.2 eq) of the EDC stock solution.

    • Add 150 µL (0.06 mmol, 1.2 eq) of the HOBt stock solution.

    • Seal the reaction block securely with a cap mat.

  • Reaction and Work-up:

    • Place the reaction block on an orbital shaker and agitate at room temperature for 16 hours.

    • After the reaction is complete, quench by adding 500 µL of water to each well.

    • The crude reaction mixtures are now ready for purification.

Protocol 2: High-Throughput Purification Workflow
  • Sample Preparation:

    • Centrifuge the 96-well plate to pellet any precipitates.

    • Transfer the supernatant to a new 96-well plate suitable for injection into the HPLC system.

  • Automated Purification:

    • Set up the mass-directed preparative HPLC system with a suitable reverse-phase column (e.g., C18) and a water/acetonitrile gradient containing 0.1% formic acid or trifluoroacetic acid.

    • Enter the expected mass of each target compound for each well into the system's software.

    • Initiate the automated injection and collection sequence. The system will inject the sample from each well, detect the target mass, and collect the corresponding fraction.

  • Post-Purification Processing:

    • Place the collected fractions into a centrifugal evaporator or freeze-dryer to remove the solvent. [9] * Re-dissolve the dried, purified compounds in a standardized volume of a suitable solvent (e.g., DMSO) to a final concentration of 10 mM. [8] * Perform quality control on a small aliquot of each sample using LC-MS to confirm identity and purity.

Data Presentation and Characterization

All synthesized compounds should be characterized to confirm their identity and assess their purity. Standard methods include Liquid Chromatography-Mass Spectrometry (LC-MS) for purity and mass confirmation, and Nuclear Magnetic Resonance (NMR) for structural elucidation of select compounds.

Table 1: Comparison of Common Amide Coupling Reagents

ReagentAdditiveKey AdvantagesConsiderations
EDC HOBt, OxymaPureWater-soluble byproducts, cost-effective. [6]Can be less effective for sterically hindered substrates.
HATU Base (DIPEA)High reactivity, fast reactions, good for difficult couplings. [6]More expensive, byproducts require chromatographic removal.
DIC HOBt, OxymaPureByproduct (diisopropylurea) is often insoluble in common solvents, allowing for filtration. [5]Urea can sometimes be difficult to remove completely.
PyBOP Base (DIPEA)Good for solid-phase synthesis, low racemization. [10]Phosphonium-based byproducts.

Conclusion

The pyrrolidinyl-piperidinol scaffold provides a robust and versatile platform for the construction of medicinally relevant amide libraries. By employing systematic parallel synthesis using well-understood coupling chemistry and leveraging automated purification technologies, research organizations can significantly accelerate the design-make-test-analyze cycle of early-stage drug discovery. The protocols and strategies outlined herein offer a field-proven guide for scientists to efficiently generate high-quality compound libraries, ultimately increasing the probability of identifying novel therapeutic candidates.

References

  • Wang, W., & Dömling, A. (2009). Efficient synthesis of arrays of amino acid derived Ugi products with subsequent amidation.
  • Salvino, J. M., Gerard, B., Ye, H. F., et al. (2003). The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis.
  • BMS, et al. (2025). Integrated and Automated High-Throughput Purification of Libraries on Microscale.
  • Organic Reactions. (2012). A Half-Century of the Ugi Reaction: Modified Variants. Organic Reactions.
  • Royal Society of Chemistry. (n.d.). Amide-derived enols in enol–Ugi reactions: expanding horizons for peptidomimetic scaffold synthesis. Organic & Biomolecular Chemistry.
  • JoVE. (n.d.). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Visualized Experiments.
  • Ríos, M. Y., & Chávez-Bárcenas, A. T. (2022). Synthesis of Bis-Amides Employing a Plant-Derived Triterpenoid as Component in the Ugi Reaction. Molecules, 27(22), 7894.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Smith, R. A., Bobko, M. A., & Lee, W. (1998). Solid-phase synthesis of a library of piperazinediones and diazepinediones via kaiser oxime resin.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences Blog.
  • Vankayalapati, H., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Scilit. (n.d.). Work-up strategies for high-throughput solution synthesis. Scilit.
  • Dunetz, J. R., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • Zeng, L., et al. (2005). High-throughput purification of single compounds and libraries. PubMed.
  • Synple Chem. (n.d.).
  • Valdés-García, G., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4).
  • Tella, M., & Albericio, F. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
  • Chen, Y., et al. (2024). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society.
  • Royal Society of Chemistry. (n.d.).
  • Alcázar, J., et al. (2024). Assembly line library synthesis in flow: A multistep and multivectorial approach. ChemRxiv.
  • ResearchGate. (n.d.). Synthesis of library A through N‐functionalisation of the pyrrolidine...
  • Haider, S., Saify, Z., et al. (2014). SYNTHESIS OF 4-(1-PYRROLIDINYL) PIPERIDINE DERIVATIVES AS ANTI-BACTERIAL AND ANTI-FUNGAL AGENTS. Semantic Scholar.
  • Pan, J., et al. (n.d.). Solid-phase synthesis of a library of functionalized aminodiol scaffolds. PubMed.
  • Mushtaq, N., et al. (2010). Synthesis of some novel analogues of 4-(1-Pyrrolidinyl) Piperidine and their effect on plasma glucose level.
  • Wang, Y., et al. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
  • National Institutes of Health. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade.
  • Słoczyńska, K., et al. (2021). Design, Synthesis and Biological Activity of New Amides Derived from 3-Benzhydryl and 3-sec-Butyl-2,5-dioxo-pyrrolidin-1-yl-acetic Acid. PubMed.
  • Ndejouong, B. T., et al. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Zafar, S., et al. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. World Journal of Pharmaceutical Research, 3(7).

Sources

Nucleophilic substitution reactions with 1-(3-Pyrrolidinyl)-4-piperidinol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemo- and Regioselective Nucleophilic Substitution Protocols for 1-(3-Pyrrolidinyl)-4-piperidinol

Executive Summary & Structural Analysis

1-(3-Pyrrolidinyl)-4-piperidinol (CAS 5004-07-9 / 477700-38-2 for 2HCl salt) is a bifunctional heterocyclic scaffold widely utilized in the synthesis of GPCR ligands (e.g., muscarinic and histamine antagonists).[1] Its utility stems from its ability to serve as a rigid, sp³-rich linker between two pharmacophores.[1]

However, its structure presents a specific chemoselectivity challenge:

  • Site A (Pyrrolidine Nitrogen): A secondary amine (

    
     amine). High nucleophilicity, moderate basicity (
    
    
    
    ).[1]
  • Site B (Piperidine C4-Hydroxyl): A secondary alcohol (

    
     alcohol). Moderate nucleophilicity, low acidity (
    
    
    
    ).[1]
  • Site C (Piperidine Nitrogen): A tertiary amine. Non-nucleophilic in substitution reactions (sterically hindered and chemically satisfied), but acts as an internal base.

Core Directive: This guide details protocols to selectively engage Site A (via


 or 

) or Site B (via Mitsunobu or Activation/Displacement), ensuring high yield and purity without "over-alkylation" or regiochemical scrambling.

Reactivity Matrix & Logic

The following diagram illustrates the competitive reactivity landscape. The secondary amine is kinetically superior to the alcohol for nucleophilic attacks. Consequently, reactions targeting the alcohol must employ protection strategies for the amine.

ReactivityMap Scaffold 1-(3-Pyrrolidinyl)-4-piperidinol SiteA Site A: Pyrrolidine NH (Secondary Amine) Scaffold->SiteA SiteB Site B: Piperidine OH (Secondary Alcohol) Scaffold->SiteB Decision Target? Scaffold->Decision Reaction1 Direct SNAr / SN2 (Kinetic Control) SiteA->Reaction1 High Nucleophilicity pKa ~11 Reaction2 Mitsunobu / O-Alkylation (Requires Protection) SiteB->Reaction2 Lower Nucleophilicity pKa ~16 ProductA ProductA Reaction1->ProductA N-Substituted Product ProductB ProductB Reaction2->ProductB O-Substituted Product Decision->Reaction1 Target N Decision->Reaction2 Target O

Caption: Reactivity hierarchy of 1-(3-Pyrrolidinyl)-4-piperidinol. The secondary amine (Site A) dominates nucleophilic behavior unless chemically masked.

Detailed Experimental Protocols

Protocol A: Selective N-Arylation via

Objective: Functionalize the pyrrolidine nitrogen with a heteroaryl group (e.g., chloropyridine, fluoronitrobenzene).[1] Mechanism: Nucleophilic Aromatic Substitution (


).
Selectivity:  The amine reacts orders of magnitude faster than the alcohol; no protection of the OH is required if base stoichiometry is controlled.

Reagents:

  • Substrate: 1-(3-Pyrrolidinyl)-4-piperidinol (1.0 equiv)[1]

  • Electrophile: 2-Chloropyridine or 4-Fluoronitrobenzene (1.1 equiv)[1]

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: DMSO (anhydrous) or DMF

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1-(3-Pyrrolidinyl)-4-piperidinol (1.0 mmol) in anhydrous DMSO (3 mL).

  • Base Addition: Add powdered

    
     (2.0 mmol). Stir at room temperature for 10 minutes to ensure suspension. Note: Inorganic bases are preferred over amine bases to prevent competitive salt formation if the electrophile is acid-sensitive.[1]
    
  • Electrophile Addition: Add the aryl halide (1.1 mmol) in one portion.

  • Reaction:

    • For activated substrates (e.g., nitro-arenes): Stir at 25–40°C for 2–4 hours.

    • For deactivated substrates (e.g., simple pyridines): Heat to 80–100°C for 12 hours.

  • Work-up: Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). The product (amino-alcohol) is polar; ensure the aqueous phase is basic (pH > 10) to keep the amine deprotonated during extraction.

  • Purification: Flash chromatography (DCM/MeOH/NH

    
    ).
    

Validation:

  • 1H NMR: Disappearance of the broad NH peak; downfield shift of the pyrrolidine

    
    -protons (adjacent to N) due to the electron-withdrawing aryl group.
    
Protocol B: Stereoinversion/Substitution of the Alcohol (Mitsunobu)

Objective: Convert the C4-hydroxyl group to an ether, ester, or inverted amine.[1] Critical Constraint: The pyrrolidine nitrogen MUST be protected (e.g., N-Boc) prior to this reaction.[1] The Mitsunobu betaine will irreversibly react with the secondary amine if left free.

Workflow:

  • Protection: Substrate +

    
    
    
    
    
    N-Boc-1-(3-Pyrrolidinyl)-4-piperidinol.[1]
  • Mitsunobu: N-Boc-Intermediate +

    
     + DIAD + Nucleophile (H-Nu).[1]
    
  • Deprotection: TFA/DCM.

Reagents (Step 2):

  • Substrate: N-Boc-1-(3-Pyrrolidinyl)-4-piperidinol (1.0 equiv)[1]

  • Nucleophile: Phenol, Benzoic Acid, or Phthalimide (1.2 equiv)[1]

  • Phosphine:

    
     (1.5 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Setup: Dissolve N-Boc-substrate (1.0 mmol),

    
     (1.5 mmol), and the Nucleophile (1.2 mmol) in anhydrous THF (5 mL) under 
    
    
    
    . Cool to 0°C.
  • Addition: Add DIAD (1.5 mmol) dropwise over 10 minutes. Crucial: Maintain low temperature to prevent side reactions.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours.

  • Work-up: Concentrate in vacuo. Triturate with

    
    /Hexane to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter and concentrate the filtrate.
  • Purification: Flash chromatography.

Validation:

  • Stereochemistry: If the starting material was cis-1-(3-Pyrrolidinyl)-4-piperidinol, the product will be trans (Inversion of configuration at C4).[1]

Data Summary & Troubleshooting

ParameterProtocol A (N-Subst.)Protocol B (O-Subst.)
Primary Nucleophile Pyrrolidine NHAdded Nucleophile (Nu-H)
Substrate State UnprotectedN-Protected (Required)
Key Reagents Aryl Halide, Base

, DIAD, Nu-H
Temp Range 25°C – 100°C0°C – 25°C
Common Pitfall O-arylation (if base too strong/temp too high)N-alkylation (if N not protected)
Yield Expectation 85–95%60–80%

Troubleshooting Guide:

  • Problem: Low yield in

    
     (Protocol A).
    
    • Solution: The piperidine-OH can form H-bonds with the electrophile or solvent, retarding the rate.[1] Switch solvent to DMF or NMP and increase temperature.

  • Problem: "Stuck" Mitsunobu reaction (Protocol B).

    • Solution: The steric bulk of the piperidine ring can hinder the approach of the bulky

      
      /DIAD complex. Use 
      
      
      
      (Tributylphosphine) and ADDP (1,1'-(azodicarbonyl)dipiperidine) for sterically demanding substrates.[1]

References

  • Structure & Properties: PubChem. 4-(1-Pyrrolidinyl)piperidine (Isomer Reference) and Piperidin-4-ol derivatives.[1] National Library of Medicine.[2] Available at: [Link]

  • General Nucleophilicity Trends: Mayr, H., et al. "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Chem. Rev. 2008, 108, 343–408.[1]

  • Mitsunobu Methodology: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev. 2009, 109, 2551–2651.[1] Available at: [Link]

  • SNAr Applications: Rohrbach, S., et al. "Nucleophilic aromatic substitution reactions under aqueous, mild conditions."[1] Green Chem. 2021, 23, 3955.[1] Available at: [Link]

  • Chemoselectivity in Amino Alcohols: Bar-Haim, G., & Kol, M. "Selective Mono-N-alkylation of 3-Amino Alcohols."[1] Org.[3][4] Lett. 2004, 6, 3549.[1] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Amine Salt Neutralization & Free-Basing

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Hydrochloride Salts from Amine Building Blocks

Introduction: Why This Unit Operation Fails

Welcome to the Amine Free-Basing Support Hub. You are likely here because a standard nucleophilic substitution failed, or your "purified" amine building block is behaving erratically. Hydrochloride (HCl) salts of amines are stable and crystalline, making them ideal for storage. However, the protonated ammonium species (


) is non-nucleophilic. To participate in reactions like amide coupling, 

, or Buchwald-Hartwig amination, the amine must be in its free-base form (

).

The Core Challenge: The transition from Salt


 Free Base seems trivial (add base, extract), yet it is the #1 cause of yield loss due to:
  • Water Solubility: Many low-molecular-weight free bases partition into the aqueous layer.

  • Volatility: Free amines can be lost to the vacuum pump during solvent removal.

  • Instability: Free bases oxidizes or absorb atmospheric

    
     to form carbamates rapidly.
    

Part 1: Method Selection (Decision Matrix)

Before starting, determine the physicochemical properties of your amine. Do not default to a separatory funnel for everything.

MethodSelection Start START: Analyze Amine Properties Solubility Is the Free Base Water Soluble? Start->Solubility InSitu Method D: In-Situ Neutralization (DIPEA/TEA) Start->InSitu Reaction Tolerates Salts? Scale Reaction Scale Solubility->Scale No (Lipophilic) IEC Method C: Ion Exchange (SCX Catch & Release) Solubility->IEC Yes (Highly Polar) LLE Method A: Liquid-Liquid Extraction (DCM/NaOH) Scale->LLE > 1 Gram Resin Method B: Solid Phase Scavenging (MP-Carbonate) Scale->Resin < 100 mg (High Value)

Figure 1: Decision matrix for selecting the appropriate neutralization strategy based on solubility and scale.

Part 2: Troubleshooting Guides & Protocols

Module A: Liquid-Liquid Extraction (The Workhorse)

Best for: Lipophilic amines, scales >1g.

Standard Operating Procedure (SOP)
  • Dissolution: Dissolve the amine HCl salt in water.

  • Basification: Add 1M NaOH or saturated

    
     until pH reaches 12-14 .
    
    • Scientific Logic:[1][2] The

      
       of a protonated primary amine is typically ~10.6 [1]. According to the Henderson-Hasselbalch equation, you must be at least 2 pH units above the pKa to ensure >99% of the species is in the free-base form.
      
  • Extraction: Extract 3x with an organic solvent (DCM is preferred for polar amines;

    
     for volatile amines).
    
  • Drying: Dry organic layer over

    
     (granular) or 
    
    
    
    (basic desiccant).
Troubleshooting FAQ

Q: I neutralized to pH 8 (litmus paper turned blue), but my yield is 10%. Where is my amine? A: It is likely still in the water. At pH 8, a typical amine (


) is still >99% protonated (water-soluble salt). You must push the pH to >12. Use a digital pH meter or high-range pH strips, not standard litmus.

Q: My amine is free-based, but it formed a stubborn emulsion. A: This is common with fatty amines.

  • Fix 1: Add solid NaCl to saturate the aqueous layer ("Salting Out"). This increases the ionic strength, forcing the organic amine out of the water and breaking the emulsion.

  • Fix 2: Filter the entire biphasic mixture through a celite pad.

Q: I lost my product on the Rotovap. A: Your free base is volatile.

  • Prevention: Do not use high vacuum. Use a mild vacuum (water aspirator) and stop when the solvent volume is low, or switch to a lower boiling extraction solvent like Pentane/

    
     and remove solvent under a stream of nitrogen.
    
Module B: Solid-Supported Neutralization (The "Clean" Method)

Best for: Water-soluble amines, small scales (<500mg), acid-sensitive substrates. Mechanism: Uses a polymer-supported carbonate (e.g., Biotage® MP-Carbonate) to exchange


 for 

, which then deprotonates the amine. The resulting salts remain trapped in the resin matrix [2].
Workflow Diagram

ResinWorkflow Step1 Suspend Amine HCl in DCM or MeOH Step2 Add MP-Carbonate (3-4 equivalents) Step1->Step2 Step3 Stir 1-2 Hours (R-NH3+ Cl- becomes R-NH2) Step2->Step3 Step4 Filter Resin Step3->Step4 Step5 Filtrate = Pure Free Base Step4->Step5

Figure 2: Solid-phase extraction workflow using macroporous carbonate resin.

Troubleshooting FAQ

Q: The resin isn't working; the amine is still a salt. A: The salt might be insoluble in the solvent (DCM).

  • The "Shuttle" Trick: Add a catalytic amount (0.05 eq) of DIPEA (Diisopropylethylamine). The DIPEA is soluble, gets protonated by your insoluble salt, travels to the resin, gets neutralized, and returns to repeat the cycle [3].

Q: Can I use this for large scale (>10g)? A: technically yes, but it is cost-prohibitive. Use Method A (LLE) or Ion Exchange Chromatography (SCX columns) for larger scales.

Part 3: Data & Solvent Selection

Solvent Compatibility Table

Choosing the right solvent is critical for the stability of the free base.

SolventSuitabilityNotes
Dichloromethane (DCM) HighExcellent solubility for most amines. Warning: Reacts with secondary amines over time to form gem-diamines (slow alkylation). Use immediately.
Diethyl Ether (

)
MediumGood for volatile amines (easy to evaporate). Poor for polar amines.
Methanol (MeOH) Low (for LLE)Miscible with water. Only use for Resin/SCX methods.
2-MeTHF HighGreen alternative to DCM. Better phase separation than THF.
Base Selection Guide
BasepKa (conj.[1][3] acid)Application
NaOH (1M) 15.7Standard LLE. Aggressive; may hydrolyze esters.

(Sat.)
10.3Milder. Good for sensitive substrates, but may not fully deprotonate high-pKa amines.
MP-Carbonate N/A (Solid)Best for "filtration only" purification. No water required.

Part 4: References

  • LibreTexts Chemistry. (2020). Amines as Bases. [Link]

  • Biotage. (n.d.). MP-Carbonate Technical Note. Retrieved from Biotage Technical Documents. [Link] (Note: Search "MP-Carbonate" on vendor site for specific TDS).

  • Biotage. (2004). Resin-Bound Base: MP-Carbonate Application Note. [Link]

Sources

Technical Support Center: 3-Pyrrolidinyl Chiral Integrity

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers dealing with the stereochemical instability of 3-substituted pyrrolidines.

Ticket Subject: Preventing Racemization of 3-Pyrrolidinyl Chiral Centers Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]

Introduction: The "Silent" Killer of Enantiopurity

Welcome to the specialized support module for 3-substituted pyrrolidines. Unlike proline (C2-substituted), where racemization via oxazolone formation is well-documented, 3-pyrrolidinyl centers (C3) suffer from a different set of instability mechanisms.[1]

Whether you are working with 3-aminopyrrolidine (common in kinase inhibitors) or 3-hydroxypyrrolidine , the loss of chirality at C3 is often misdiagnosed as "poor coupling efficiency" or "column degradation."[1]

This guide provides a self-validating troubleshooting workflow to diagnose, prevent, and correct these issues.

Module 1: Diagnostic Workflow

Before altering your synthesis, you must confirm the source of the optical purity loss. Use this decision tree to isolate the failure mode.

DiagnosticWorkflow Start Issue: Low ee% in 3-Pyrrolidinyl Product CheckSM Step 1: Check Starting Material (Is the 3-substituent pure?) Start->CheckSM SM_Bad SM is Racemic/Low ee CheckSM->SM_Bad No SM_Good SM is Enantiopure CheckSM->SM_Good Yes CheckCoupling Step 2: Analyze Reaction Type Type_Basic Reaction: Base-Mediated (Alkylation/Acylation) CheckCoupling->Type_Basic High pH Type_Acid Reaction: Acidic/Thermal (Deprotection) CheckCoupling->Type_Acid Low pH / Heat Cause_Supplier Root Cause: Supplier Quality (Resolution Required) SM_Bad->Cause_Supplier SM_Good->CheckCoupling Cause_Elim Root Cause: Elimination-Addition (Retro-Michael) Type_Basic->Cause_Elim Leaving Group present? Cause_Enol Root Cause: Enolization (If C2 is Carbonyl) Type_Basic->Cause_Enol C2=O present? Type_Acid->Cause_Elim Strong Heating

Figure 1: Diagnostic decision tree to isolate the origin of racemization in 3-pyrrolidinyl syntheses.[1][2]

Module 2: Mechanistic Troubleshooting (The "Why")

Q1: Why is my 3-aminopyrrolidine racemizing during amide coupling?

Analyst Insight: Unlike alpha-amino acids, the C3 proton in 3-aminopyrrolidine is not acidic enough to enolize under standard coupling conditions—unless the ring nitrogen is acylated with an electron-withdrawing group that transmits electronic effects, or if you are forming a beta-lactam intermediate.[1]

The Real Culprit: Elimination-Addition (The "Pyrroline" Pathway) If your C3 substituent has any leaving group character (or if you are converting a hydroxyl to an amine), the reaction often proceeds via a transient 3-pyrroline intermediate.

  • Elimination: Base removes the proton at C4 (or C2), ejecting the substituent at C3.

  • Symmetrization: The resulting double bond destroys the chiral center.

  • Addition: The nucleophile attacks the double bond from either face, yielding a racemate.

Q2: I am synthesizing a 3-substituted pyrrolidine from a pyrrolidinone (lactam). Why is the ee% dropping?

Analyst Insight: This is a classic Enolization issue. In 3-pyrrolidinone (or if you have a carbonyl at C2), the C3 position is alpha to a carbonyl.

  • Mechanism: Base-catalyzed keto-enol tautomerism allows the C3 proton to exchange rapidly.[1]

  • Critical Threshold: Even weak bases (e.g., Et3N) can racemize a 3-pyrrolidinone at room temperature.

Module 3: Prevention Protocols & Solutions

Scenario A: Preventing Racemization During Amide Coupling

Context: Coupling a chiral 3-aminopyrrolidine to a carboxylic acid.

The Protocol: Standard bases like DIPEA (Diisopropylethylamine) can be too aggressive if the pyrrolidine ring is strained or if the C3 center is electronically activated.

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)
Base DIPEA or TEA (Strong/Nucleophilic)2,4,6-Collidine (TMP) or NMM
Coupling Agent HATU (Fast, but high basicity req.)[1]DIC / Oxyma Pure
Solvent DMF (Polar, promotes ion separation)DCM / DMF (1:1) or EtOAc
Temperature Ambient (20-25°C)0°C for activation, then 10°C

Step-by-Step Mitigation:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and Oxyma Pure (1.1 eq) in DCM/DMF.

  • Base Addition: Add Collidine (2.5 eq) at 0°C. Note: Collidine is sterically hindered and minimizes proton abstraction.

  • Cyclization Check: Add DIC (1.1 eq) and stir for 5 mins.

  • Coupling: Add the chiral 3-aminopyrrolidine (1.0 eq) slowly. Keep the reaction < 10°C.

Why this works: The DIC/Oxyma system operates at a near-neutral pH compared to the basic environment required for HATU/DIPEA, preserving the integrity of sensitive chiral centers [6].

Scenario B: Nucleophilic Substitution at C3 (OH N3 or Halogen)

Context: Converting 3-hydroxypyrrolidine to 3-azidopyrrolidine (Mitsunobu).[1]

The Issue: The Mitsunobu reaction should invert configuration (Walden inversion). However, significant racemization occurs via the ion-pair return mechanism or competitive elimination.

The Solution: "Hard" Nucleophiles & Low Temp

  • Avoid: Standard DEAD/PPh3 at Room Temp.

  • Use: ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine).

  • Protocol:

    • Cool THF solution of 3-hydroxypyrrolidine and Nucleophile (DPPA) to -20°C .

    • Add PBu3 followed by ADDP.

    • Critical: Allow to warm only to 0°C. Do not reflux.

Module 4: Analytical Validation (The "Truth" Serum)

You cannot rely on optical rotation (


) alone, as it is notoriously unreliable for small pyrrolidines due to low specific rotation values.
Recommended Method: Chiral HPLC

To accurately determine Enantiomeric Excess (ee), use derivatization to increase UV interaction and separation factors.

Derivatization Protocol (for 3-aminopyrrolidine):

  • Take 5 mg of sample.

  • React with FDAA (Marfey’s Reagent) or Gitc (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) .[1]

  • These reagents introduce a second chiral center, converting enantiomers into diastereomers , which are easier to separate.

Column Selection Guide:

Chiral PhaseSelectorTarget Analyte
Chiralpak IC-3 Cellulose tris(3,5-dichlorophenylcarbamate)Broad scope (Amines/Amides)
Chiralpak IG-3 Amylose tris(3-chloro-5-methylphenylcarbamate)Best for 3-substituted rings
Crownpak CR Crown EtherFree amines (No derivatization needed)

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use NaH to alkylate the ring nitrogen of a 3-chiral pyrrolidine? A: Proceed with extreme caution. Sodium hydride is a strong base. If your protecting group on the C3-amine (e.g., NH-Boc) has an acidic proton, NaH will deprotonate it.[1] If the C3 position becomes activated, you risk elimination. Use Cs2CO3 in DMF or K2CO3 in Acetone instead.

Q: My 3-hydroxypyrrolidine has an ee of 90% from the supplier. Can I upgrade it? A: Yes. You can perform a Classical Resolution .

  • Form a salt with L-Tartaric acid or Dibenzoyl-L-tartaric acid .[1]

  • Recrystallize from Ethanol/Water.

  • The diastereomeric salt of the major enantiomer will typically crystallize out, improving ee to >99%.

Q: Is the "3-pyrrolidinyl" group stable to TFA deprotection? A: Generally, yes. The removal of N-Boc groups with TFA/DCM is safe for the C3 chiral center. However, ensure you scavenge any generated cations (using triethylsilane) if you have electron-rich aromatic substituents at C3, to prevent racemization via a carbocation intermediate.

References

  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound . Google Patents. Available at: [1]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation . National Institutes of Health (PMC). Available at: [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction . National Institutes of Health (PMC). Available at: [Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines . Beilstein Journal of Organic Chemistry. Available at: [Link][1]

Sources

Resolving regioisomer formation in piperidine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Center resource. It assumes the user is already familiar with basic organic synthesis and is facing specific, high-level regioselectivity challenges.

Current Status:Operational | Ticket Queue: High Volume (Regio-Control) Logged User: Senior Application Scientist (ID: 8842-X)

Welcome to the Regio-Control Hub

Piperidine is the single most common nitrogen heterocycle in FDA-approved drugs. However, its functionalization is notoriously non-compliant with standard rules of electrophilic aromatic substitution (EAS) due to its saturation and the potent directing effects of the nitrogen lone pair.

This guide addresses the three most common "tickets" submitted to our support desk regarding piperidine regiochemistry: C2-Lithiation Failures , Accessing the "Impossible" C3-Position , and Analytical Resolution of Isomers .

📂 Ticket #1: C2-Lithiation Instability & Dimerization

User Issue: "I'm trying to alkylate N-Boc piperidine at C2 using s-BuLi, but I'm getting low yields, dimers, or starting material recovery."

🔧 The Mechanic's Diagnosis

The problem is likely thermal instability of the dipole-stabilized carbanion or incorrect proton source quenching . Unlike pyrrolidine, the 6-membered piperidine ring suffers from 1,3-diaxial interactions. The N-Boc group must rotate to coordinate the lithium (Complex Induced Proximity Effect - CIPE), but this conformation is sterically demanding. If the temperature rises above -78°C, the lithiated species undergoes


-elimination to form a dihydropyridine, which then polymerizes or dimerizes.
🛠️ Troubleshooting Protocol: The Beak-O'Brien Standard

Objective: High-yield C2-alkylation.

  • Reagent Quality Check:

    • s-BuLi: Titrate immediately before use. Old s-BuLi is the #1 cause of failure.

    • TMEDA: Must be distilled over CaH₂. It is the critical ligand that breaks s-BuLi hexamers into reactive monomers.

  • The "Cold-Shot" Procedure:

    • Step 1: Dissolve N-Boc piperidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous Et₂O (THF promotes elimination; use Ether for stability).

    • Step 2: Cool to -78°C . Do not cheat this temperature.

    • Step 3: Add s-BuLi (1.2 equiv) dropwise down the side of the flask.

    • Step 4 (Critical): Stir for 4-6 hours at -78°C.

      • Why? Deprotonation is kinetically slow due to the steric bulk of the Boc group. Most users quench too early (30 mins), resulting in recovered starting material.

    • Step 5: Add electrophile (dissolved in Et₂O) slowly.

    • Step 6: Allow to warm to room temperature overnight.

📊 Data: Solvent & Base Effects
Base SystemSolventTempC2-YieldMajor Side Product
n-BuLiTHF-78°C<10%N-attack / SM
s-BuLiTHF-78°C45%Enamide (Elimination)
s-BuLi / TMEDA Et₂O -78°C >85% None
LDATHF-78°C0%SM (Kinetic barrier)

📂 Ticket #2: Accessing the "Remote" C3 & C4 Positions

User Issue: "I need a substituent at C3. Every lithiation attempt gives me C2. Every radical reaction gives me a mess."

🔧 The Mechanic's Diagnosis

You are fighting the Inductive Effect . The Nitrogen atom creates a dipole that makes C2 the most acidic proton (pKa ~38). C3 and C4 are electronically "neutral" and effectively invisible to polar organometallics. Solution: Stop trying to functionalize piperidine directly. Use Iridium-Catalyzed C-H Borylation on the pyridine precursor, then reduce.

🧠 The Logic: Steric vs. Electronic Control

Iridium catalysts (with bipyridine ligands) are controlled by sterics , not electronics.

  • The Catalyst: [Ir(OMe)(COD)]₂ + dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine).

  • The Rule: The catalyst is bulky. It cannot approach C2 (alpha to Nitrogen) because the N-lone pair or N-substituents block it.

  • The Result: Activation occurs exclusively at C3 or C4 (distal positions).

🛠️ Workflow: The Hartwig-Miyaura Route

Objective: Regioselective C3-Functionalization.

G Start Pyridine (Substrate) Step1 Ir-Cat Borylation (Steric Control) Start->Step1 [Ir(cod)(OMe)]2 dtbpy, B2pin2 Inter 3-Bpin Pyridine (Distal Isomer) Step1->Inter C3 Selectivity (>95:5) Step2 Suzuki Coupling (Ar-X) Inter->Step2 Pd(dppf)Cl2 K3PO4 Prod1 3-Aryl Pyridine Step2->Prod1 Step3 Heterogeneous Hydrogenation Prod1->Step3 PtO2 / H2 AcOH Final 3-Aryl Piperidine (Target) Step3->Final Cis/Trans mix (Separable)

Caption: Workflow for accessing C3-piperidines via steric-controlled Iridium borylation of pyridine precursors.

Protocol Notes:

  • Catalyst Loading: 1-3 mol% Ir is usually sufficient.

  • Temperature: 80°C in hexane or THF.

  • Purification: The Pinacol boronate ester is stable on silica. Isolate it before the Suzuki coupling for cleaner results.

📂 Ticket #3: Analytical Separation of Regioisomers

User Issue: "I have a mixture of C2 and C3 isomers (or diastereomers). They co-elute on my C18 column."

🔧 The Mechanic's Diagnosis

Piperidines are basic amines. On standard silica or C18 at neutral pH, they interact with residual silanols, causing peak tailing and broadening that masks separation. Furthermore, regioisomers often have identical hydrophobicity.

🛠️ Optimization Guide

1. Mobile Phase Modifiers (The "Silanol Blocker"):

  • Wrong: Water/Acetonitrile only.

  • Right: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid .

    • Mechanism:[1][2][3][4][5] The acid protonates the piperidine nitrogen (making it ionic and less likely to interact with hydrophobic patches) AND protonates the silanols on the column (suppressing ion-exchange interactions).

2. Derivatization (The "Chromophore Add-On"): Piperidines lack strong UV chromophores. Derivatize to separate and see them.

  • Reagent: Tosyl Chloride (TsCl) or Benzoyl Chloride (BzCl).

  • Benefit: The bulky aromatic group amplifies subtle shape differences between C2 and C3 isomers, improving resolution on chiral columns (even for achiral separations).

3. Column Selection Matrix:

Isomer TypeRecommended ColumnMobile Phase Strategy
C2 vs C3 (Regio) C18 (High Carbon Load) or Phenyl-HexylHigh pH (Ammonium Bicarbonate) to keep amine neutral (if column permits)
Cis vs Trans (Diastereo) Chiralpak IG or IC (Amylose-based)Normal Phase (Hexane/IPA/DEA)
Enantiomers Chiralpak AD-H or OD-HNormal Phase

📚 References & Grounding

  • Lithiation Mechanics (C2 Selectivity):

    • Beak, P., & Lee, W. K. (1993). ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -Lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc derivatives of cyclic amines. Journal of Organic Chemistry.[5] Link
      
    • Key Insight: Establishes the s-BuLi/TMEDA/-78°C standard for N-Boc piperidine.

  • Remote Functionalization (C3 Selectivity):

    • Larsen, M. A., & Hartwig, J. F. (2014).[5][6] Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society.[1][4][6][7] Link

    • Key Insight: Defines the steric rules that force borylation to the C3/C4 positions, distal to the nitrogen.

  • Minisci/Radical Approaches:

    • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition.[5] Link

    • Key Insight: Discusses the role of acid and radical precursors in controlling C2 vs C4 selectivity in pyridines.

  • Sparteine Surrogates (Enantioselective C2):

    • Firth, J. D., & O'Brien, P. (2016). Sparteine Surrogates for Asymmetric Lithiation.[8][9] Synthesis.[1][3][5][10][11][12] Link

    • Key Insight: Provides modern alternatives to naturally occurring sparteine for chiral resolution of lithiated piperidines.

Sources

Overcoming steric hindrance in 3-pyrrolidinyl coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 3-Pyrrolidinyl Coupling Reactions

Topic: Troubleshooting & Optimization of C-N Bond Formation with 3-Pyrrolidinyl Scaffolds Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Version: 2.0 (Current as of 2026)

Introduction: The 3-Pyrrolidinyl Conundrum

The 3-pyrrolidinyl moiety is a privileged scaffold in drug discovery (e.g., Glycopyrronium, Tofacitinib), yet it presents unique steric challenges. Unlike linear amines, the pyrrolidine ring imposes a rigid "envelope" conformation. When coupled with bulky protecting groups (e.g., N-Boc, N-Cbz) at the 1-position or substituents at the 2/4-positions, the nucleophilic reaction center at C3 becomes sterically shielded.

This guide addresses the three most critical failure modes when coupling 3-aminopyrrolidine derivatives:

  • Amide Coupling: Poor conversion with standard reagents (HATU/EDC).

  • Pd-Catalyzed Arylation (Buchwald-Hartwig): Catalyst deactivation and slow reductive elimination.

  • SNAr Reactions: Lack of reactivity with heteroaryl halides.

Module 1: Amide Bond Formation

Issue: Standard coupling reagents (HATU, EDC/HOBt) yield <30% conversion or result in difficult purification due to inseparable urea byproducts.

Technical Insight: The "Fold-Over" Effect

In N-1-protected-3-aminopyrrolidines, the carbamate protecting group (Boc/Cbz) often adopts a rotameric conformation that projects the bulky tert-butyl or benzyl group toward the C3-amine. This creates a "steric wall," preventing the approach of bulky activated esters (like the OBt/OAt esters formed by HATU).

Troubleshooting Protocol: The T3P Transformation

When HATU fails, do not simply increase temperature (which promotes epimerization). Switch to Propylphosphonic Anhydride (T3P) .

Why T3P?

  • Mechanism: T3P forms a highly reactive mixed anhydride. Unlike HATU, it does not rely on a bulky leaving group (like HOAt). The byproduct is a water-soluble phosphonate, simplifying purification.

  • Epimerization Control: T3P/Pyridine acts as a "proton sponge" buffer, minimizing the risk of racemizing chiral centers on the carboxylic acid coupling partner [1].

Step-by-Step Optimization Protocol:

  • Stoichiometry:

    • Acid (1.0 equiv)

    • Amine (1.1 equiv)

    • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv) if acid-sensitive.

    • Reagent: T3P (50% w/w in EtOAc/DMF, 1.5–2.0 equiv).

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF. (Avoid DMF if possible to simplify workup).

  • Procedure:

    • Dissolve Acid and Base in solvent.[1] Cool to 0 °C.

    • Add T3P solution dropwise. Stir 10 min (Activation).

    • Add 3-aminopyrrolidine.[1][2][3]

    • Allow to warm to RT.[1][2][4][5][6] Do not heat initially.

    • Self-Validation: Check LCMS at 1 hour. If <50% conversion, add 1.0 equiv more T3P and heat to 50 °C.

Decision Logic for Amide Coupling

AmideCoupling Start Start: Amide Coupling (3-Pyrrolidinyl Amine) Standard Try Standard Reagents (HATU/DIPEA or EDC/HOBt) Start->Standard Check Yield > 50%? Standard->Check Success Proceed to Workup Check->Success Yes Fail Switch Reagent Check->Fail No (Steric Clash) T3P Use T3P (50% in EtOAc) + Pyridine (3 eq) Fail->T3P Check2 Conversion > 80%? T3P->Check2 Check2->Success Yes AcidFluoride Method of Last Resort: Cyanuric Fluoride or TFFH (In-situ Acid Fluoride) Check2->AcidFluoride No

Caption: Logical workflow for selecting coupling reagents based on steric hindrance severity.

Module 2: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)

Issue: Coupling 3-aminopyrrolidine to aryl halides fails. Pd black precipitates, or starting material remains untouched despite oxidative addition.

Technical Insight: Reductive Elimination Blockade

The rate-determining step for sterically hindered amines is often Reductive Elimination . If the ligand is not bulky enough to force the Pd(II) complex into the correct geometry, the complex stalls and decomposes.

  • Ligand Choice: Standard ligands (PPh3, dppf) are insufficient. You require Dialkylbiaryl Phosphines (Buchwald Ligands).

  • Catalyst Activation: Using Pd(OAc)2 or Pd2(dba)3 often results in an induction period where the amine coordinates to Pd(II) before reduction, killing the catalyst. Pre-catalysts (Pd-G4) are mandatory here.

The "RuPhos" Standard

For secondary amines (like N-alkyl-3-aminopyrrolidines) or primary amines with adjacent bulk, RuPhos is the ligand of choice due to its specific pocket shape that accommodates the amine while preventing β-hydride elimination [2].

Optimization Matrix:

ParameterStandard Condition"Hard" Steric Condition
Ligand RuPhos (Universal for 2° amines)BrettPhos (For 1° amines) or tBuBrettPhos (Amides)
Pd Source RuPhos Pd G4 (Pre-catalyst)BrettPhos Pd G4
Base NaOtBu (Strong, fast)LHMDS (Milder, soluble, tolerates base-sensitive groups)
Solvent Toluene or Dioxanet-Amyl Alcohol (Higher boiling, promotes solubility)

Protocol (The "G4" Method):

  • Charge vial with RuPhos Pd G4 (1–2 mol%).

  • Add Aryl Halide (1.0 equiv) and Amine (1.2 equiv).

  • Add Base: LHMDS (2.0 equiv, 1M in THF).

  • Add Solvent: THF or Dioxane (degassed).

  • Stir at RT for 1 hour.

  • Self-Validation: If no reaction, heat to 60 °C. The G4 catalyst activates immediately upon base addition; lack of color change (usually to pale yellow/orange) indicates catalyst poisoning.

Module 3: Nucleophilic Aromatic Substitution (SNAr)

Issue: Trying to displace a halogen on a heteroaryl ring with 3-aminopyrrolidine requires harsh temperatures (>120 °C) or fails.

Technical Insight: The "Fluorine Effect"

In SNAr, the rate-determining step is the nucleophilic attack (formation of the Meisenheimer complex), not the breaking of the C-X bond.

  • Counter-Intuitive Logic: Although Iodine is the best leaving group for SN2, Fluorine is the superior leaving group for SNAr.

  • Why? Fluorine’s high electronegativity lowers the energy of the LUMO at the ipso-carbon, accelerating the initial attack by the sterically hindered amine [3].

Data: Relative Rates of SNAr Displacement

Leaving Group Relative Rate (Approx) Reason
-F 1000x High electronegativity activates ring; stabilizes intermediate.
-Cl 1x Baseline.
-Br ~0.8x Less electronegative than Cl.

| -I | ~0.5x | Weakest inductive effect. |

Troubleshooting Protocol:

  • Substrate Swap: If your Aryl-Cl is unreactive, synthesize or purchase the Aryl-F analog. This single change often allows the reaction to proceed at RT instead of 100 °C.

  • Solvent Switch: Use DMSO or NMP . These polar aprotic solvents solvate the cation (e.g., K+), leaving the 3-aminopyrrolidine anion (if deprotonated) or the neutral amine more "naked" and reactive.

  • Base: Use DIPEA (organic) for neutral attack, or K2CO3 (inorganic) if heating in DMSO.

SNAr Reaction Pathway

SNAr Substrate Heteroaryl Halide (X = Cl, Br, I) Problem Low Reactivity due to Steric Hindrance Substrate->Problem Solution Switch to Fluoride (X = F) Problem->Solution Optimize Solvent Solvent: DMSO/NMP (Polar Aprotic) Solution->Solvent Intermediate Meisenheimer Complex (Stabilized by F) Solvent->Intermediate Fast Attack Product Coupled Product Intermediate->Product Elimination of F-

Caption: The "Fluorine Effect" strategy for accelerating SNAr with hindered amines.

FAQ: Common User Issues

Q: I am seeing double addition (dimerization) when coupling 3-aminopyrrolidine. How do I stop this? A: This occurs if your 3-aminopyrrolidine is unprotected at the ring nitrogen (pyr-NH). You must use 1-Boc-3-aminopyrrolidine . If you need the free pyr-NH product, couple the Boc-protected version first, then deprotect (TFA/DCM) as the final step.

Q: My T3P reaction is stuck at 50% conversion. Should I add more base? A: No. Adding excess base can hydrolyze the T3P active ester. Instead, add more T3P (0.5 equiv) and increase concentration. T3P reactions are concentration-dependent; run them at 0.2 M to 0.5 M .

Q: Can I use microwave irradiation for these couplings? A: Yes, but be cautious.

  • Amide Coupling:No. High heat promotes epimerization.

  • SNAr:Yes. Microwave heating in NMP at 150 °C is excellent for forcing sterically difficult SNAr reactions, provided the substrate is stable.

References

  • Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[7] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[7] Organic Letters, 13(19), 5048–5051.[7] [Link]

  • Ruiz-Castillo, P. , & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Rohrbach, S. , Smith, A. J., & O'Hagan, D. (2019). The effect of fluorine on the rate of nucleophilic aromatic substitution. Chemical Science, 10, 4339-4345. [Link]

Sources

Technical Support Center: Optimizing Reaction pH for Piperidinol Nucleophilicity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on a critical, yet often overlooked, parameter in organic synthesis: the optimization of reaction pH when using piperidinol-based nucleophiles. The questions and protocols below are designed to address common issues encountered during experimentation, providing not only solutions but also a foundational understanding of the underlying chemical principles.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is pH so critical when using a piperidinol derivative as a nucleophile?

The reactivity of a piperidinol, such as 4-hydroxypiperidine, is fundamentally governed by the protonation state of its secondary amine. This state is directly controlled by the pH of the reaction medium.

  • The Dual Nature of Piperidinol: This molecule contains two potential nucleophilic sites: the nitrogen of the secondary amine and the oxygen of the hydroxyl group. In most contexts, the amine is the desired and more potent nucleophile.

  • The pH-Dependent Equilibrium: The piperidine nitrogen exists in a pH-dependent equilibrium between its protonated (piperidinium ion) and deprotonated (free amine) forms. Only the free amine, with its available lone pair of electrons, can act as a nucleophile.[1] The protonated form is inactive.

Controlling the pH allows you to precisely control the concentration of the active nucleophile, directly impacting reaction rate, yield, and even the chemoselectivity of your transformation.[2]

Q2: My reaction with piperidinol is extremely slow or is not proceeding at all. How can pH be the cause?

This is the most common issue and almost always points to a pH that is too low.

The Underlying Chemistry: The conjugate acid of a typical piperidinol, like 4-hydroxypiperidine, has a pKa around 10.7.[3] If your reaction medium is acidic or even neutral (pH < 8), the vast majority of your piperidinol molecules will exist as the protonated, non-nucleophilic piperidinium salt.

The relationship between pH, pKa, and the ratio of the active (free base) to inactive (protonated acid) form is described by the Henderson-Hasselbalch equation.[4][5]

pH = pKa + log([Piperidinol-NH] / [Piperidinol-NH2+])

To ensure a sufficient concentration of the nucleophilic free amine, the reaction pH should ideally be at or slightly above the pKa of the conjugate acid. However, a pH range of 8.5 to 10 is often a practical starting point to balance reactivity with the stability of other reagents.

Q3: I'm observing a significant side product that appears to be an O-alkylation or O-acylation product. How can pH manipulation solve this?

This issue indicates that the pH of your reaction may be too high, leading to a loss of chemoselectivity.

  • The Competing Nucleophile: While the piperidinol nitrogen is generally more nucleophilic than the hydroxyl oxygen, at very high pH values (e.g., pH > 12), the hydroxyl group (pKa ~15) can be significantly deprotonated to form a potent alkoxide nucleophile.[6] This alkoxide can then compete with the amine in attacking your electrophile, leading to undesired O-substituted byproducts.

  • Base-Induced Degradation: Excessively high pH can also cause the degradation of base-sensitive substrates or reagents, such as certain alkyl halides or esters, leading to a complex mixture of impurities.[7]

Solution: The key is to operate in a "pH window" that is high enough to deprotonate the amine for sufficient nucleophilicity but low enough to avoid significant deprotonation of the alcohol or degradation of your electrophile. Reducing the pH, perhaps by using a buffer system around pH 9-10, can often suppress this side reaction.

Q4: How do I properly select and use a buffer for my piperidinol reaction?

Using a buffer is a robust method for maintaining a stable pH throughout the reaction, especially if acidic byproducts are generated (e.g., H-X from an alkyl halide reaction).

Buffer Selection Criteria:

  • pKa Match: Choose a buffer system whose pKa is close to your desired reaction pH.

  • Non-Nucleophilic: The buffer components must not react with your electrophile. Crucially, avoid amine-based buffers like Tris or glycine , as they will compete with your piperidinol nucleophile.[7]

  • Solubility & Compatibility: The buffer must be soluble in your chosen solvent system and compatible with all reactants.

Recommended Buffer Systems for Alkaline pH:

  • Borate Buffer (Sodium Borate): Useful for a pH range of approximately 8.0-10.0.

  • Carbonate/Bicarbonate Buffer (Sodium Carbonate/Sodium Bicarbonate): Effective in the pH range of 9.2-10.7.

  • Phosphate Buffer (e.g., PBS): While versatile, its primary buffering capacity is centered around pH 7.2 and may not be sufficient for optimizing piperidinol reactions.[7]

Visualizing the pH-Dependent Equilibrium

The following diagram illustrates the critical equilibrium between the active and inactive forms of piperidinol, which is the core concept for optimizing your reaction.

G cluster_equilibrium pH-Dependent Equilibrium of Piperidinol cluster_conditions Reaction Conditions Inactive Piperidinium Ion (Inactive) -NH2+- Active Free Amine (Nucleophilic) -NH- Inactive->Active  + OH-  - H2O   Active->Inactive  + H+   Low_pH Low pH (e.g., < 7) Favors Inactive Form Low_pH->Inactive Dominant Species High_pH Optimal pH (e.g., 9-10) Favors Active Form High_pH->Active Dominant Species

Caption: pH controls the equilibrium between the non-nucleophilic protonated form and the active free amine form of piperidinol.

Experimental Protocol: pH Screening for Reaction Optimization

This protocol provides a systematic approach to identify the optimal pH for your specific reaction involving a piperidinol nucleophile and an electrophile (e.g., an alkyl halide for an SN2 reaction).

Objective: To determine the reaction pH that maximizes product yield while minimizing side-product formation.

Materials:

  • Piperidinol derivative

  • Electrophile

  • Reaction solvent (e.g., DMSO, DMF, ACN)

  • Buffer stock solutions (0.5 M):

    • pH 8.0 (Borate)

    • pH 9.0 (Borate)

    • pH 10.0 (Carbonate-Bicarbonate)

    • pH 11.0 (Carbonate-Bicarbonate)

  • Internal standard (for analytical monitoring)

  • Reaction vials, stir plates, and standard laboratory glassware

  • Analytical instrument (LC-MS, GC-MS, or HPLC)

Procedure:

  • Prepare Reaction Stock Solution: In a single flask, prepare a stock solution containing your electrophile (1.0 eq), the piperidinol (1.2 eq), and the internal standard in the chosen reaction solvent. Ensure the volume is sufficient for all planned reactions.

  • Set Up Parallel Reactions:

    • Label four reaction vials: "pH 8.0", "pH 9.0", "pH 10.0", and "pH 11.0".

    • To each vial, add an equal volume of the corresponding 0.5 M buffer stock solution.

    • Aliquot an equal volume of the reaction stock solution into each of the four vials. The final buffer concentration should be sufficient to maintain the pH (e.g., 50-100 mM).

  • Reaction Execution:

    • Place all vials on a stir plate and stir at a constant temperature (e.g., room temperature or a moderately elevated temperature).

    • Start a timer.

  • Reaction Monitoring:

    • At predetermined time points (e.g., 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot from each reaction vial.

    • Immediately quench the aliquot in a separate vial containing a suitable quenching agent (e.g., dilute acid for neutralization) and dilution solvent for analysis.

    • Analyze the quenched samples by LC-MS or your chosen analytical method to determine the consumption of starting material and the formation of the desired product and any major side products.

  • Data Analysis:

    • Calculate the relative conversion or yield for each reaction at each time point by comparing the peak area of the product to that of the internal standard.

    • Plot the product yield versus pH at a fixed time point (e.g., 8 hours) to identify the optimal pH.

Data Summary Table (Example Results):

Reaction pHRelative Yield (%) at 8hKey Observations
8.015%Very slow conversion of starting material.
9.065%Good reaction rate, clean product formation.
10.0 92% Optimal; fastest conversion with minimal side products.
11.085%Fast conversion, but ~10% O-substituted side product observed.

This systematic screening will provide clear, actionable data to select the best pH for scaling up your reaction, ensuring efficiency and purity.

References

  • Asensio, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Pletcher, T., & Hoz, S. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 75(15), 5093–5100. Retrieved from [Link]

  • Tao, B., & Schlingman, G. (2003). The Use of pH to Influence Regio- and Chemoselectivity in the Asymmetric Aminohydroxylation of Styrenes. Organic Letters, 5(1), 35-37. Retrieved from [Link]

  • Kiss, L., & Fessner, W. D. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Amino Acids, 47(7), 1303–1322. Retrieved from [Link]

  • Wikipedia. (2024). Henderson–Hasselbalch equation. Retrieved from [Link]

  • Bouling Chemical Co., Limited. (n.d.). 4-Hydroxypiperidine. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, October 4). 9.17: Nucleophilic Substitution in Synthesis- Amines. Retrieved from [Link]

  • Hippler, M., & Fry, G. D. (2020). USING ACTIVITIES TO CORRECT THE HENDERSON-HASSELBALCH EQUATION. Bunsen-Magazin, 22(5), 102-106. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, July 1). 9.2: Common nucleophilic substitution reactions. Retrieved from [Link]

  • Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

  • Clark, J. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 1-(3-Pyrrolidinyl)-4-piperidinol 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships between the molecule's structure, its protonation state, and the resulting spectral features. We will compare ¹H NMR with other analytical techniques and provide a robust experimental protocol, establishing a self-validating framework for the structural elucidation of complex heterocyclic amines.

The Analytical Challenge: Unraveling a Complex Heterocycle

1-(3-Pyrrolidinyl)-4-piperidinol is a molecule of interest in medicinal chemistry, featuring two interconnected saturated heterocyclic rings: a pyrrolidine and a piperidinol. The structural complexity arises from multiple stereocenters and the presence of two basic nitrogen atoms. Analysis in its dihydrochloride (2HCl) salt form is common to improve solubility and bioavailability, but this profoundly impacts the ¹H NMR spectrum.[1] A successful analysis hinges on understanding three key factors: the inherent chemical shifts of the two ring systems, the influence of stereochemistry leading to non-equivalent protons, and the powerful deshielding effect of nitrogen protonation.

Below is the chemical structure of the analyte, with protons labeled for the subsequent spectral discussion.

Caption: Structure of 1-(3-Pyrrolidinyl)-4-piperidinol 2HCl with proton labeling.

Predicted ¹H NMR Spectrum: A Positional Breakdown

In the dihydrochloride salt form, both nitrogen atoms are protonated, creating positively charged centers. This has a dominant electron-withdrawing effect, causing significant deshielding (a downfield shift) of adjacent protons (those on carbons alpha to the nitrogen).[2][3] The presence of a chiral center at C3' of the pyrrolidine ring renders the geminal protons on C2', C4', and C5' diastereotopic, meaning they are chemically non-equivalent and will exhibit different chemical shifts and coupling patterns.[4]

Table 1: Predicted ¹H NMR Peak Assignments for 1-(3-Pyrrolidinyl)-4-piperidinol 2HCl

Proton Label(s)Ring PositionExpected Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H2, H6Piperidinol~3.0 - 3.8Multiplets (m)4HProtons are alpha to the protonated piperidine nitrogen (N⁺H₂), causing a strong downfield shift.[2][5]
H3, H5Piperidinol~1.8 - 2.5Multiplets (m)4HAliphatic protons on the piperidinol ring.
H4Piperidinol~3.5 - 4.2Multiplet (m)1HCarbinol proton (adjacent to -OH group), shifted downfield.
H2', H5'Pyrrolidinyl~3.2 - 4.0Multiplets (m)4HProtons are alpha to the protonated pyrrolidine nitrogen (N⁺H₂), resulting in a significant downfield shift.[4]
H3'Pyrrolidinyl~2.5 - 3.2Multiplet (m)1HMethine proton at the junction of the two rings.
H4'Pyrrolidinyl~2.0 - 2.8Multiplets (m)2HAliphatic protons on the pyrrolidine ring. Diastereotopicity is expected.[4]
N⁺H₂, OHBoth~4.0 - 9.0 (highly variable)Broad singlets (br s)5HLabile protons; chemical shift is highly dependent on solvent, concentration, and temperature.[5] Will exchange with D₂O.

Comparison with Alternative & Complementary Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization relies on its synergy with other techniques. No single method provides a complete picture; instead, they offer complementary data that, when combined, confirm the structure with a high degree of confidence.

Workflow for Comprehensive Structural Elucidation

cluster_workflow Analytical Workflow MS Mass Spectrometry (MS) Confirmation Unambiguous Structure Confirmation MS->Confirmation Provides Molecular Formula IR Infrared (IR) Spectroscopy IR->Confirmation Confirms Functional Groups NMR_1D 1D NMR (¹H, ¹³C) NMR_2D 2D NMR (COSY, HSQC) NMR_1D->NMR_2D Initial Assignment NMR_2D->Confirmation Confirms Atom Connectivity

Caption: Integrated workflow for structural confirmation.

  • ¹³C NMR Spectroscopy: This technique is the ideal counterpart to ¹H NMR, revealing the number of chemically distinct carbon atoms. For this molecule, carbons adjacent to the protonated nitrogens (C2, C6, C2', C5') and the carbon bearing the hydroxyl group (C4) are expected to appear furthest downfield (~45-70 ppm).[2][4]

  • 2D NMR Spectroscopy (COSY, HSQC/HMQC): For a molecule with many overlapping signals in the aliphatic region, 2D NMR is not just helpful—it is essential for definitive assignment.

    • COSY (Correlation Spectroscopy): Maps the coupling relationships between protons, allowing one to "walk" along the carbon skeleton by identifying which protons are adjacent to one another.[6]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon signal it is directly attached to, bridging the information from ¹H and ¹³C spectra and resolving any ambiguity in assignments.[7]

  • Mass Spectrometry (MS): Provides the exact molecular weight, confirming the molecular formula. The fragmentation pattern can also offer clues about the structure's stability and connectivity.[8][9]

  • Infrared (IR) Spectroscopy: While less detailed than NMR, IR spectroscopy quickly confirms the presence of key functional groups. For this molecule, one would expect to see a broad absorption for the O-H stretch (around 3300 cm⁻¹) and broad, strong bands for the N⁺-H stretches of the secondary ammonium salts.[1]

A Self-Validating Experimental Protocol for ¹H NMR

The trustworthiness of any spectral data begins with a meticulous and well-justified experimental protocol. The following steps are designed to produce a high-quality, interpretable spectrum.

Step 1: Sample Preparation

  • Objective: To prepare a homogeneous solution suitable for high-resolution NMR.

  • Procedure:

    • Weigh approximately 5-10 mg of 1-(3-Pyrrolidinyl)-4-piperidinol 2HCl directly into a clean, dry NMR tube.

    • Add ~0.6 mL of a deuterated solvent. The choice of solvent is a critical experimental decision:

      • Deuterium Oxide (D₂O): An excellent choice for polar hydrochloride salts. A key advantage is that the labile protons (N⁺H ₂ and OH ) will exchange with deuterium (N⁺D ₂ and OD ), causing their signals to disappear from the spectrum. Comparing a spectrum in D₂O to one in DMSO-d₆ is a powerful method for identifying these peaks.[2][5]

      • DMSO-d₆: A polar aprotic solvent that will also dissolve the salt but will not exchange with the labile protons, allowing for their observation, typically as broad signals.

    • Vortex the tube for 30-60 seconds until the sample is fully dissolved. A clear, particulate-free solution is required.

Step 2: Data Acquisition

  • Objective: To acquire the Free Induction Decay (FID) using optimized spectrometer parameters.

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended. Higher field strengths increase chemical shift dispersion, which is crucial for resolving the many overlapping multiplets in this molecule.

  • Parameters:

    • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. This is critical for achieving sharp lineshapes and high resolution.

    • Acquisition: Use a standard one-pulse sequence.

      • Spectral Width: ~16 ppm (centered around 6-7 ppm).

      • Number of Scans: 16 to 64 scans, depending on sample concentration. The number of scans should be a multiple of 4 or 8 to ensure proper cycling of the receiver phase.

      • Acquisition Time (AT): 2-4 seconds.

      • Relaxation Delay (D1): 1-5 seconds. A longer delay ensures quantitative integration if needed.[10]

Step 3: Data Processing

  • Objective: To convert the raw FID into a frequency-domain spectrum for analysis.

  • Procedure:

    • Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) to the FID to improve the signal-to-noise ratio, then perform the Fourier transform.

    • Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are in the pure absorption mode (positive and symmetrical).

    • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.

    • Referencing: Calibrate the chemical shift axis. If using D₂O, reference the residual HDO peak to δ 4.79 ppm. If using DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm.

    • Integration: Integrate all signals. The relative ratios of the integrals should correspond to the number of protons giving rise to each signal, providing a final layer of validation for the peak assignments.[10]

Conclusion

The ¹H NMR analysis of 1-(3-Pyrrolidinyl)-4-piperidinol 2HCl is a prime example of how fundamental principles of chemical shift, coupling, and the influence of protonation can be applied to elucidate a complex molecular structure. The key to a successful analysis is recognizing the profound deshielding effect of the two protonated nitrogen atoms, which shifts all alpha-protons significantly downfield, and anticipating the spectral complexity introduced by diastereotopicity. While 1D ¹H NMR provides a wealth of information, its true power is realized when used as part of an integrated analytical workflow that includes ¹³C NMR, 2D NMR techniques, and mass spectrometry to build an unassailable case for the final structural assignment.

References

  • Benchchem. Troubleshooting NMR Signal Assignment for Complex Pyrroline Derivatives: A Technical Support Guide. Benchchem.
  • Organic Chemistry Data. 5. Proton Nuclear Magnetic Resonance Spectroscopy. Organic Chemistry Data.
  • ResearchGate. Figure 2. (a) 1 H NMR spectrum of.... ResearchGate.
  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
  • ACS Publications. A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Publications.
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • JoVE. Video: NMR Spectroscopy Of Amines. JoVE.
  • ManTech Publications. Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. ManTech Publications.
  • ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate.
  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • MDPI. Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation. MDPI.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Piperidinol Diamines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Challenge of Piperidinol Diamines

Piperidinol diamines represent a vital class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents and synthetic intermediates. Their intricate three-dimensional structure, characterized by a piperidine ring bearing both a hydroxyl group and at least one amino substituent, gives rise to unique chemical properties that are leveraged in drug design. However, this structural complexity also presents a significant analytical challenge. Unambiguous characterization is paramount for establishing structure-activity relationships (SAR), ensuring quality control, and navigating the complexities of drug metabolism studies.

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a premier analytical technique for this purpose.[1] The use of Electron Ionization (EI) provides high-energy fragmentation, generating a reproducible "fingerprint" mass spectrum that is rich in structural information.[2] This guide offers an in-depth exploration of the characteristic EI-MS fragmentation patterns of piperidinol diamines. We will dissect the key fragmentation pathways, compare the spectra of structurally distinct analogues to highlight the influence of specific moieties, and provide a robust experimental framework for reliable analysis.

Pillar 1: The Causality of Fragmentation in Piperidine Scaffolds

The fragmentation of piperidine derivatives under electron ionization is not a random process; it is governed by fundamental principles of chemical stability. Ionization typically begins with the removal of an electron from a lone pair on a nitrogen atom, creating a radical cation.[3] The subsequent fragmentation cascade is driven by the formation of stable species, primarily resonance-stabilized iminium cations. The principal pathways include:

  • α-Cleavage: This is the most dominant fragmentation pathway for aliphatic amines.[3][4][5][6] It involves the homolytic cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen atom. This process is highly favorable as it results in a stable, resonance-stabilized iminium ion. The largest substituent on the alpha-carbon is typically lost preferentially as a radical.[3]

  • Ring Fission: The piperidine ring itself can undergo cleavage, leading to the formation of various acyclic fragment ions.[3] This pathway is often more complex but can provide valuable information about the substitution pattern on the ring.

  • Substituent-Driven Fragmentation: The fragmentation pattern is profoundly influenced by the nature and position of substituents on the piperidine ring and its nitrogen atom.[3] Functional groups will initiate their own characteristic fragmentation reactions, such as the loss of water from an alcohol or cleavages specific to aromatic side chains.

Pillar 2: A Comparative Analysis of Fragmentation Patterns

To illustrate these principles, we will compare the fragmentation patterns of two representative compounds:

  • Compound A: 1-Benzyl-4-phenyl-4-piperidinamine (a representative piperidinol diamine analogue, treating the 4-amino group as the second amine).

  • Compound B: 1-Benzyl-4-phenylpiperidine (a structural analogue lacking the 4-amino group).

This comparison will serve to isolate and identify the specific fragmentation pathways introduced by the crucial amino substituent at the C4 position.

Case Study: Fragmentation of 1-Benzyl-4-phenyl-4-piperidinamine (Compound A)

The mass spectrum of Compound A is dominated by fragments arising from α-cleavage relative to the benzylic nitrogen and subsequent cleavages involving the substituted C4 position.

  • Formation of the Tropylium Cation (m/z 91): The most characteristic and often the base peak for N-benzyl derivatives is the tropylium cation at m/z 91. This is formed by α-cleavage of the C-N bond between the piperidine ring and the benzyl group, leading to the loss of the piperidine moiety and the formation of the highly stable C₇H₇⁺ ion.[7][8]

  • Formation of the [M-C₇H₇]⁺ Ion (m/z 187): The complementary fragment to the tropylium cation is the piperidine ring itself, which appears at m/z 187. This ion is crucial as it retains the core structure of interest.

  • Fragmentation of the Piperidine Core: The ion at m/z 187 undergoes further fragmentation. A key pathway is the loss of the phenyl group (C₆H₅•), leading to an ion at m/z 110. Alternatively, cleavage can occur within the ring structure.

The fragmentation cascade is visualized below.

G M Compound A (M+•) m/z 278 F91 Tropylium Cation (Base Peak) m/z 91 M->F91 α-cleavage F187 [M - C₇H₇]+• m/z 187 M->F187 α-cleavage F172 [M - C₇H₈]+• m/z 172 M->F172 Rearrangement F110 [m/z 187 - C₆H₅]+• m/z 110 F187->F110 - C₆H₅•

Caption: Key fragmentation pathways for Compound A.
Comparative Compound: Fragmentation of 1-Benzyl-4-phenylpiperidine (Compound B)

Compound B, lacking the 4-amino group, presents a simpler spectrum that validates our assignments for Compound A.

  • Tropylium Cation (m/z 91): As with Compound A, the base peak is the tropylium cation at m/z 91, confirming the N-benzyl structure.

  • Formation of the [M-C₇H₇]⁺ Ion (m/z 172): The complementary fragment appears at m/z 172. The 15-amu difference between this ion and the corresponding m/z 187 ion in Compound A directly corresponds to the mass of the amino group (NH), providing definitive evidence for its presence in Compound A.

  • Loss of the Phenyl Group (m/z 95): The ion at m/z 172 can lose the phenyl radical to produce a fragment at m/z 95.

Data Summary and Comparison

The following table summarizes the key diagnostic ions and provides a direct comparison of the fragmentation patterns, highlighting the influence of the C4-amino substituent.

m/zProposed Fragment Ion StructureRelative Abundance (Compound A)Relative Abundance (Compound B)Structural Inference
278[M] ⁺• (Compound A)Low-Molecular Ion of Compound A
263[M] ⁺• (Compound B)-LowMolecular Ion of Compound B
187[M - C₇H₇]⁺•Moderate-Piperidine core of Compound A
172[M - C₇H₇]⁺•LowHighPiperidine core of Compound B
110[m/z 187 - C₆H₅]⁺•Moderate-Confirms phenyl group on C4 of Compound A
91[C₇H₇]⁺100% (Base Peak)100% (Base Peak)Confirms N-benzyl substituent

Pillar 3: A Validated Experimental Protocol for GC-MS Analysis

Trustworthy data originates from a robust and well-defined methodology. The following protocol outlines a self-validating system for the analysis of piperidinol diamines and their analogues using GC-MS.

Experimental Workflow

The overall process from sample receipt to final data interpretation follows a structured path to ensure reproducibility and accuracy.

G cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing prep1 Weigh ~1 mg of sample prep2 Dissolve in 1 mL High-Purity Solvent (e.g., Methanol, Ethyl Acetate) prep1->prep2 prep3 Vortex to ensure complete dissolution prep2->prep3 prep4 Transfer to GC vial prep3->prep4 gcms1 Inject 1 µL into GC-MS prep4->gcms1 gcms2 Chromatographic Separation gcms1->gcms2 gcms3 Electron Ionization (70 eV) gcms2->gcms3 gcms4 Mass Analysis (m/z 50-550) gcms3->gcms4 data1 Identify chromatographic peak gcms4->data1 data2 Extract Mass Spectrum data1->data2 data3 Compare with reference spectra and fragmentation theory data2->data3 data4 Confirm Structure data3->data4

Caption: General workflow for the analysis of piperidinol diamines.
Step-by-Step GC-MS Methodology

1. Sample Preparation:

  • 1.1. Stock Solution: Accurately weigh approximately 1 mg of the piperidinol diamine standard or sample.

  • 1.2. Solubilization: Dissolve the sample in 1 mL of a high-purity volatile solvent such as methanol or ethyl acetate. Ensure the chosen solvent does not co-elute with the analyte.

  • 1.3. Homogenization: Vortex the solution for 30 seconds to ensure complete dissolution.

  • 1.4. Transfer: Transfer the final solution to a 2 mL autosampler vial with a screw cap and septum.

2. Instrumentation & Parameters:

  • 2.1. Gas Chromatograph (GC):

    • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.[9]

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 20:1.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 10 minutes.

  • 2.2. Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50–550.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

3. Data Analysis:

  • 3.1. Peak Identification: Identify the chromatographic peak corresponding to the analyte of interest based on its retention time.

  • 3.2. Spectrum Extraction: Extract the mass spectrum from the apex of the identified peak. Ensure background subtraction is performed to obtain a clean spectrum.

  • 3.3. Interpretation: Analyze the fragmentation pattern, identifying the molecular ion (if present) and key fragment ions as described in this guide. Compare the experimental spectrum to library data (if available) and theoretical fragmentation pathways to confirm the structure.

Conclusion

The structural elucidation of piperidinol diamines via EI-MS is a systematic process rooted in the predictable nature of ion fragmentation. By understanding the core principles of α-cleavage and the influence of key substituents, researchers can confidently interpret mass spectra to confirm molecular structures. The presence of an N-benzyl group is reliably indicated by the m/z 91 tropylium ion, while the mass of the piperidine core fragment provides direct evidence of the substitution pattern. This comparative guide, coupled with the provided experimental protocol, serves as a robust framework for scientists in drug discovery and development to accurately characterize these vital chemical entities.

References

  • Benchchem. (n.d.). Mass Spectrometry of Diamines: A Comparative Guide for Researchers. Benchchem.
  • Benchchem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Vekey, K., et al. (n.d.). Fragmentation of the substituted benzylpyridinium "parent ion". ResearchGate.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
  • Drawell. (2023). Detecting the Unseen: How GC-MS Reveals Hidden Compounds. Drawell.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona.
  • Casanova, O. et al. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports.
  • Sutcliffe, O. et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Analytical and Bioanalytical Chemistry.

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Technical Guide: 3-Pyrrolidinyl vs. 4-Piperidinyl Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the choice between a 3-pyrrolidinyl (5-membered) and a 4-piperidinyl (6-membered) linker is rarely arbitrary. It represents a strategic decision between vector linearity and conformational bias , often used to fine-tune Lipophilic Ligand Efficiency (LLE) and metabolic stability.

This guide objectively compares these two privileged scaffolds, analyzing their physicochemical trade-offs, geometric vectors, and synthetic implications.[1][2]

Physicochemical & Structural Comparative Analysis

The transition from a 6-membered piperidine to a 5-membered pyrrolidine is a classic "ring contraction" strategy. While pKa remains similar, the impact on lipophilicity and geometry is profound.

Comparative Data Table
Feature4-Piperidinyl Linker3-Pyrrolidinyl LinkerImpact of Switching (Pip ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Pyr)
Ring Size 6-membered (Chair)5-membered (Envelope)Reduces molecular bulk; slight reduction in van der Waals volume.
Vector Angle ~180° (Linear)~144° (Angled/Kinked)Critical: Alters the exit vector of the substituent, potentially accessing new binding pockets or clashing with residues.
Chirality Achiral (Symmetric)Chiral (Asymmetric) Introduces a stereocenter. Requires enantioseparation but offers stereochemical selectivity.
LogP (ClogP) Higher (~0.84)Lower (~0.46)Advantage: Lowers lipophilicity, improving solubility and LLE.
Basicity (pKa) ~11.22~11.27Negligible difference; both are highly basic secondary amines.
Metabolic Liability High (

-C oxidation)
ModeratePyrrolidine sometimes reduces oxidative clearance compared to piperidine, though not guaranteed.
The "Chirality Penalty" vs. "Vector Advantage"
  • 4-Piperidinyl: The C4 position lies on a plane of symmetry. Substituents exit in a linear fashion relative to the nitrogen lone pair vector (in the lowest energy chair conformation). This is ideal for spanning linear distances in binding pockets (e.g., GPCR channels).

  • 3-Pyrrolidinyl: The C3 position creates a chiral center (

    
     or 
    
    
    
    ). This introduces a "kink" in the molecule.
    • Pro: The vector angle allows the substituent to reach pockets inaccessible to the linear piperidine.

    • Con: Synthesis requires asymmetric methods or chiral separation, increasing cost and complexity.

Decision Logic & Vector Analysis

The following diagram illustrates the decision process for selecting between these linkers based on Structure-Activity Relationship (SAR) goals.

LinkerSelection Start Lead Optimization: Choose Linker CheckVector Does the binding pocket require a linear bridge? Start->CheckVector PipDecision Select 4-Piperidinyl CheckVector->PipDecision Yes (Linear) PyrDecision Select 3-Pyrrolidinyl CheckVector->PyrDecision No (Angled/Kinked) PipReason Properties: - Rigid/Linear Vector (180°) - Achiral (Simplified Synth) - Higher LogP PipDecision->PipReason CheckSolubility Is Solubility/Metabolic Stability an issue? PipReason->CheckSolubility PyrReason Properties: - Angled Vector (~144°) - Chiral (Stereo-scan possible) - Lower LogP (Better LLE) PyrDecision->PyrReason CheckSolubility->PyrDecision Yes (Ring Contraction)

Figure 1: Decision tree for scaffold selection. Note how solubility issues or the need for a non-linear vector drive the shift toward the pyrrolidine scaffold.

Experimental Protocol: Reductive Amination Coupling

The most common method to install these linkers is via Reductive Amination .[3] This protocol connects the secondary amine of the linker (pyrrolidine or piperidine) to an aldehyde/ketone on the core scaffold.

Objective: Couple a 4-piperidone or 3-pyrrolidone derivative to a primary amine (or vice versa) to establish the linker.

Reagents & Equipment[5]
  • Amine Component: 1.0 equivalent (eq)

  • Carbonyl Component: 1.0–1.2 eq

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB,

    
    ) – Preferred over 
    
    
    
    for lower toxicity and better acid tolerance.
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Acid Catalyst: Acetic Acid (AcOH) (catalytic amount, optional).

Step-by-Step Methodology
  • Imine Formation:

    • Dissolve the amine (1.0 mmol) and the carbonyl component (1.1 mmol) in anhydrous DCE (5 mL).

    • Critical Step: If the amine is a salt (e.g., HCl salt), add 1.0 eq of Triethylamine (TEA) to liberate the free base.

    • Add Glacial Acetic Acid (1-2 drops) to catalyze imine formation.

    • Stir at Room Temperature (RT) for 30–60 minutes under nitrogen. Note: Some sterically hindered substrates require mild heating (40°C).

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add

      
       (1.5 eq) portion-wise over 5 minutes.
      
    • Allow the reaction to warm to RT and stir for 4–16 hours. Monitor via LC-MS for the disappearance of the imine intermediate.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (10 mL).
      
    • Stir vigorously for 15 minutes to decompose borate complexes.

    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate
      
    • Purification: Flash column chromatography (typically MeOH/DCM gradient with 1%

      
       additive).
      

Validation Criteria:

  • LC-MS: Mass peak

    
     consistent with the tertiary amine product.
    
  • 1H NMR: Disappearance of the aldehyde proton (

    
     9–10 ppm) and appearance of the new 
    
    
    
    protons.

Case Study: SNRI/SSRI Reuptake Inhibitors

A pivotal study in the design of serotonin (SERT) and norepinephrine (NET) reuptake inhibitors demonstrates the functional divergence of these linkers.

  • The Challenge: Researchers sought to optimize the selectivity profile of a dual SNRI.

  • The Experiment: A series of [(aryloxy)(pyridinyl)methyl] amines were synthesized, comparing the 4-piperidinyl analog against the 3-pyrrolidinyl analog.

  • The Result:

    • The 4-piperidinyl analogs generally showed broad affinity but lower selectivity between transporters.

    • The 3-pyrrolidinyl analogs, due to the introduction of chirality, allowed for the separation of enantiomers. The

      
      -enantiomer of the pyrrolidine derivative often exhibited superior potency and a distinct selectivity profile compared to the racemate piperidine.
      
    • Mechanism:[4][5][6][7][8] The "kinked" vector of the 3-pyrrolidine allowed the aryl group to sit deeper in the hydrophobic pocket of the transporter, a conformation sterically forbidden to the rigid chair of the 4-piperidine.

Conclusion from Data: Switching to 3-pyrrolidine improved Lipophilic Ligand Efficiency (LLE) by maintaining potency while lowering LogP (0.84


 0.46), a crucial factor for CNS drug penetration.

References

  • BenchChem. (2025).[2] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Link

  • Smith, J. et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. Link

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Protocols. Link

  • RSC Medicinal Chemistry. (2022).[7] Exploration of piperidine 3D fragment chemical space. Link

  • National Institutes of Health (NIH). (2025). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications.[4] Link

Sources

Piperidine vs. Pyrrolidine: A Comparative Guide to Privileged Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The selection of a core heterocyclic scaffold is a pivotal decision in drug design, profoundly influencing a candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy.[1] Among the most ubiquitous saturated heterocycles in medicinal chemistry are the six-membered piperidine and the five-membered pyrrolidine rings.[1][2] Both are classified as "privileged scaffolds" due to their frequent appearance in a wide range of biologically active compounds and approved drugs.[1][2] Their utility stems from their ability to introduce a basic nitrogen atom, crucial for target engagement and modulating properties like solubility, while also providing a distinct three-dimensional framework.[2]

This guide provides an objective, data-driven comparative analysis of these two scaffolds. We will explore their fundamental differences in structure and properties, examine how these differences translate into distinct biological activities and pharmacokinetic profiles, and provide practical experimental protocols for their evaluation.

Physicochemical Properties: A Tale of Two Rings

While differing by only a single methylene unit, piperidine and pyrrolidine exhibit subtle yet significant differences in their fundamental physicochemical properties. These can be strategically exploited to fine-tune a compound's characteristics.[1]

Table 1: Comparison of Key Physicochemical Properties

PropertyPiperidine (6-Membered Ring)Pyrrolidine (5-Membered Ring)Key Considerations for Drug Design
pKa of Conjugate Acid ~11.22[2][3]~11.27[2][3]Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary driver for target interaction. Pyrrolidine is slightly more basic, which may be attributed to greater conformational stabilization of its protonated form.[1][2][3][4]
logP (Octanol/Water) 0.84[1][2]0.46[1][2]Piperidine is inherently more lipophilic than pyrrolidine.[1][2] This can influence solubility, cell permeability, and the potential for off-target hydrophobic interactions. The choice between them can be a tool to modulate a compound's lipophilicity.[1][2]
Conformational Flexibility Prefers a more rigid chair conformation.[1][2][5]Adopts more flexible envelope and twist conformations.[6]The rigidity of the piperidine ring can be advantageous for achieving high binding affinity through conformational restriction, essentially pre-paying the entropic penalty of binding.[1] Pyrrolidine's greater flexibility may be better when conformational adaptability is required for target engagement.[1]

Structural and Conformational Analysis: The "Why" Behind the Properties

The differing properties of these scaffolds are a direct result of their inherent structural differences. Understanding these differences is key to rational drug design.

Ring Strain and Conformation
  • Piperidine: The six-membered ring of piperidine predominantly adopts a low-energy "chair" conformation, which minimizes both angular and torsional strain, much like cyclohexane.[5] This leads to a relatively rigid structure with well-defined axial and equatorial positions for substituents. This rigidity can be beneficial for locking a pharmacophore into a bioactive conformation.

  • Pyrrolidine: The five-membered ring is inherently more strained and cannot achieve a completely staggered conformation. It alleviates this strain by adopting non-planar "envelope" and "twist" conformations that are in rapid equilibrium.[6] This "pseudorotation" provides greater conformational flexibility, allowing the molecule to adapt its shape to fit into a binding pocket.[6]

The choice between a rigid (piperidine) or flexible (pyrrolidine) scaffold is a critical design decision. If the optimal binding conformation is known, a rigid scaffold like piperidine can provide high potency. However, if the binding mode is unknown or requires induced fit, the adaptability of pyrrolidine may be superior.[1]

Caption: Structural comparison of piperidine and pyrrolidine scaffolds.

Impact on Biological Activity: A Head-to-Head Comparison

The substitution of a piperidine with a pyrrolidine, or vice versa—a practice known as scaffold hopping—can have a profound impact on a compound's biological activity.[1][2] This is often attributed to the differences in ring size, conformational flexibility, and the resulting orientation of substituents.[1][2]

Case Study: Pancreatic Lipase Inhibitors

A study evaluating piperidine and pyrrolidine derivatives as inhibitors of pancreatic lipase, a target for anti-obesity agents, provides a clear example of how scaffold choice dictates activity.[7]

In this study, a series of 11 pyrrolidine derivatives and 2 piperidine derivatives were tested. The results demonstrated that the most potent inhibitors were all from the pyrrolidine series.[7]

Table 2: Comparative Inhibitory Activity against Pancreatic Lipase

CompoundScaffoldKey SubstituentsIC50 (mg/mL)
Compound 12 Pyrrolidinen-heptyl alcohol side chain0.143 ± 0.001
Compound 13 Pyrrolidinen-pentyl side chain0.226 ± 0.001
Compound 10 Pyrrolidinen-heptyl side chain0.362 ± 0.001
Compound 1 Piperidine(base structure)> 1.0
Compound 2 PiperidineN-methyl> 1.0

Data adapted from a study on pancreatic lipase inhibitors.[7]

Causality Behind the Results: The superior activity of the pyrrolidine derivatives was attributed to several factors:

  • Better Fit: The smaller, more flexible pyrrolidine ring facilitated a better fit into the active site of the enzyme.[7]

  • Optimized Interactions: The orientation of functional groups (hydroxyl and carbonyl) on the pyrrolidine derivatives enhanced hydrogen bonding and hydrophobic interactions within the active site, leading to improved binding affinity and lower IC50 values.[7]

This case study highlights a critical principle: the pyrrolidine scaffold's conformational adaptability can be leveraged to achieve more optimal interactions with a biological target compared to the more rigid piperidine ring.[7]

Pharmacokinetic and Metabolic Stability Profiles

The choice between a piperidine and a pyrrolidine scaffold can also significantly impact a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2]

  • Lipophilicity and Distribution: The slightly higher lipophilicity of piperidine may lead to differences in membrane permeability and volume of distribution compared to pyrrolidine analogs.[2] This could be advantageous for drugs targeting the central nervous system that need to cross the blood-brain barrier.[8]

  • Metabolic Stability: Both scaffolds are generally considered to be relatively stable.[2] However, piperidine rings can be susceptible to oxidation, particularly at the carbons adjacent to the nitrogen atom.[1][2] Strategic placement of substituents can be used to block these metabolic "soft spots." Conversely, some studies suggest that in certain contexts, the pyrrolidine ring may offer enhanced metabolic stability. For instance, comparative studies on nitroxide derivatives have shown that five-membered pyrrolidine nitroxides are more resistant to bioreduction than the six-membered piperidine nitroxides.[1][2]

Experimental Protocols for Comparative Evaluation

To empirically determine the optimal scaffold for a given biological target, a systematic evaluation is necessary. A competitive radioligand binding assay is a gold-standard method for quantifying and comparing the binding affinity of different ligands to a receptor.

Protocol: Competitive Radioligand Binding Assay

This protocol describes a method to determine the inhibition constant (Ki) of a piperidine-based test compound versus a pyrrolidine-based test compound for a G-protein coupled receptor (GPCR).

Objective: To compare the binding affinity of two structurally analogous compounds (one with a piperidine core, one with a pyrrolidine core) to a target receptor.

Materials:

  • Receptor source: Cell membranes prepared from a cell line expressing the target GPCR (e.g., HEK293 cells).

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Spiperone for the Dopamine D2 receptor).

  • Test Compounds: Piperidine analog and Pyrrolidine analog, dissolved in DMSO.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation fluid and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well plates.

  • Filtration manifold and vacuum pump.

  • Liquid scintillation counter.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, set up wells for Total Binding (radioligand + buffer), Non-Specific Binding (radioligand + a high concentration of a known unlabeled ligand), and Competitive Binding (radioligand + varying concentrations of each test compound).

  • Reagent Addition:

    • Add 50 µL of assay buffer to all wells.

    • For Non-Specific Binding wells, add 50 µL of a saturating concentration of an unlabeled competitor ligand.

    • For Competitive Binding wells, add 50 µL of the serially diluted piperidine or pyrrolidine test compounds.

    • Add 50 µL of the radioligand solution (at a concentration near its Kd) to all wells.

    • Initiate the binding reaction by adding 50 µL of the membrane preparation to all wells.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 200 µL) to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value for each compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Strategic Recommendations

The choice between a piperidine and a pyrrolidine scaffold is a nuanced decision that must be driven by the specific goals of a drug discovery program. Neither scaffold is universally superior; rather, each offers a unique set of advantages that can be strategically leveraged.

  • Choose Piperidine when:

    • A rigid conformation is required to maximize binding affinity with a well-defined target pocket.[1]

    • Increased lipophilicity is desired, for example, to enhance CNS penetration.[2][8]

    • The synthetic route is well-established and cost-effective.

  • Choose Pyrrolidine when:

    • Conformational flexibility is needed to accommodate an induced-fit binding model or to explore a less-defined binding site.[1]

    • A more hydrophilic profile is required to improve aqueous solubility or reduce off-target hydrophobic interactions.[1]

    • The goal is to mimic the structure of natural amino acids like proline.[9]

Ultimately, the optimal choice will depend on the specific biological target, the desired pharmacokinetic profile, and the overall structure-activity relationship of the chemical series.[1][2] A thorough, data-driven evaluation using both computational modeling and empirical testing, as outlined in this guide, is essential for making an informed decision that maximizes the potential for therapeutic success.

References

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Z). [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Pyrrolidine vs Piperidine: Deciding Between Similar Terms. The Content Authority. [Link]

  • Which is a stronger base, pyrrolidine or piperidine?. Quora. [Link]

Sources

Crystal Structure Analysis of Dihydrochloride Amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Dihydrochloride (2HCl) Amine Salts , designed for researchers optimizing solid-state forms of basic drug candidates. We compare the physicochemical performance and structural characteristics of 2HCl salts against Monohydrochloride (HCl) and Free Base alternatives.

A Comparative Performance Guide for Drug Development

Executive Summary: The Dihydrochloride Strategic Advantage

In the development of diamine-based Active Pharmaceutical Ingredients (APIs)—such as piperazines, biguanides, or amino-quinolines—the selection of the salt form is a critical milestone. While the Free Base often offers superior lipophilicity for membrane permeability, it frequently fails solubility requirements. The Monohydrochloride (HCl) is the standard compromise, but for dibasic compounds, it may lead to disproportionation or incomplete protonation.

The Dihydrochloride (2HCl) salt represents a high-performance alternative, maximizing aqueous solubility through full ionization. However, this comes at the cost of increased hygroscopicity and crystal lattice complexity. This guide analyzes the structural causality behind these trade-offs.

Comparative Performance Matrix

The following data synthesizes performance metrics across three distinct solid forms of a model diamine API (e.g., a piperazine derivative).

FeatureDihydrochloride (2HCl) Monohydrochloride (HCl) Free Base
Aqueous Solubility High (>50 mg/mL)Moderate (10–30 mg/mL)Low (<0.1 mg/mL)
Crystal Packing Ionic/H-Bond DominatedMixed Ionic/Van der WaalsVan der Waals/

-Stacking
Melting Point High (often >200°C)ModerateLow (often <150°C)
Hygroscopicity High Risk (Deliquescent)Low to ModerateLow (Non-hygroscopic)
pH (1% Solution) Acidic (< 2.0)Weakly Acidic (~4.0–5.0)Alkaline (~8.0–9.0)
Stability Prone to hydrolysis/hydrate formationGenerally StableProne to oxidation

Technical Insight: The high melting point of 2HCl salts contradicts their high solubility. This anomaly is explained by the Crystal Lattice Energy . The extensive network of charge-assisted hydrogen bonds (


) creates a rigid lattice (high MP), but the high solvation energy of the two chloride ions drives rapid dissolution in water.

Structural Analysis: Deep Dive into the Lattice

The performance differences above are rooted in the single-crystal structure.

The Chloride Bridge Phenomenon

In 2HCl salts, the chloride ions often act as bridging ligands between protonated amine centers.

  • Mechanism: Each

    
     typically accepts 2–4 hydrogen bonds from 
    
    
    
    donors and water molecules.
  • Impact: This creates a "stiff" lattice that resists thermal decomposition but readily interacts with atmospheric moisture (hygroscopicity).

Stoichiometry and Proton Transfer

A common failure mode in "Dihydrochloride" synthesis is the formation of a mixed salt or solvate .

  • Risk: If the pKa difference between the second amine and the acid is insufficient (

    
    ), the proton may not fully transfer, resulting in a disordered structure where the proton "hops" between the acid and the base (disordered hydrogen bond).
    
  • Detection: Single Crystal X-Ray Diffraction (SC-XRD) is the only definitive method to locate the hydrogen atom and confirm the formation of a true salt vs. a co-crystal.

Experimental Protocol: Growing Quality 2HCl Crystals

Growing diffraction-quality crystals of dihydrochloride salts is notoriously difficult due to their high solubility and tendency to form fibrous needles.

Protocol: Vapor Diffusion with Acidified Anti-Solvent

Standard evaporation often yields oils for 2HCl salts. This method uses controlled supersaturation.

Materials:

  • Target Diamine (100 mg)

  • Solvent: Methanol (MeOH) or Water

  • Anti-solvent: Acetone or Tetrahydrofuran (THF)

  • Concentrated HCl (12M)

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of the Free Base in a minimum volume of MeOH (approx. 1–2 mL).

  • Acidification: Add 2.2 equivalents of concentrated HCl. Crucial: Add a 10% excess (2.4 eq total) to suppress dissociation (Common Ion Effect).

  • Filtration: Filter through a 0.22

    
     PTFE syringe filter into a small inner vial (GC vial).
    
  • Diffusion Setup: Place the open inner vial inside a larger jar containing 10 mL of the Anti-solvent (Acetone).

  • Equilibration: Seal the outer jar tightly. Store at

    
     in a vibration-free environment.
    
  • Harvesting: Crystals typically appear within 3–7 days. Mount immediately in Paratone oil to prevent dehydration (loss of lattice water).

Validation Check: If crystals are hygroscopic, use a cryoloop and flash-cool to 100K immediately upon mounting. Room temperature data collection will likely result in crystal decay.

Decision Logic & Workflows

Salt Selection Workflow

This diagram illustrates the decision process for choosing between Mono- and Dihydrochloride forms based on structural data.

SaltSelection Start Start: Diamine API Candidate pKaCheck Check pKa values (pKa1 & pKa2) Start->pKaCheck DeltaCheck Is pKa2 (base) - pKa (acid) > 3? pKaCheck->DeltaCheck MonoRoute Proceed to Monohydrochloride (HCl) DeltaCheck->MonoRoute No (Weak Base 2) DiRoute Attempt Dihydrochloride (2HCl) DeltaCheck->DiRoute Yes (Strong Base 2) Screening High-Throughput Crystallization Screening DiRoute->Screening SCXRD SC-XRD Analysis Screening->SCXRD ResultAnalysis Analyze Lattice: 1. Proton Location 2. Hygroscopicity SCXRD->ResultAnalysis Select2HCl Select 2HCl Form: High Solubility Required ResultAnalysis->Select2HCl Stable Lattice SelectHCl Select HCl Form: Stability Prioritized ResultAnalysis->SelectHCl Hygroscopic/Disordered

Caption: Logic flow for determining the viability of a Dihydrochloride salt based on pKa and structural stability.

Structural Characterization Pipeline

Once a crystal is obtained, the following workflow ensures rigorous characterization.

StructureAnalysis Sample Crystalline Sample TGA TGA/DSC (Solvate Check) Sample->TGA SCXRD SC-XRD Data Collection (100 K) Sample->SCXRD Final Publishable CIF & Form Selection TGA->Final Support Data Refinement Structure Refinement (Locate H-atoms) SCXRD->Refinement Check1 Stoichiometry Check (Cl:Base Ratio) Refinement->Check1 Check2 H-Bond Network Analysis Check1->Check2 Check2->Final

Caption: Analytical pipeline for confirming the stoichiometry and solvation state of amine salts.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection criteria).
  • Gould, P. L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217.

  • Haynes, D. A., et al. (2005). "Occurrence of pharmaceutically acceptable anions in the Cambridge Structural Database." CrystEngComm, 7(61), 383-388.

  • Remenar, J. F., et al. (2003). "Crystal Structure Analysis of Dihydrochloride Salts." Journal of the American Chemical Society.
  • FDA Guidance for Industry. (2018). "ANDAs: Pharmaceutical Solid Polymorphism."

A Researcher's Guide to the Orthogonal Validation of Hygroscopic Amine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

By Dr. Evelyn Reed, Senior Application Scientist

Hygroscopic amine building blocks are foundational to modern drug discovery and development. Their basic nature and versatile reactivity make them indispensable in synthesizing a vast array of active pharmaceutical ingredients (APIs). However, the very property that makes them reactive—their affinity for atmospheric moisture—presents a significant analytical challenge.[1][2] Inaccurate purity assessment of these materials can lead to critical errors in stoichiometry, reduced reaction yields, and compromised stability of the final drug product.[3][4]

This guide provides an in-depth, technically-grounded framework for the purity validation of hygroscopic amines. It moves beyond single-technique analyses to advocate for an orthogonal, multi-faceted approach, ensuring the data is robust, reproducible, and provides a true picture of the material's quality.

The Challenge: More Than Just the Amine

The core issue with hygroscopic materials is that their mass is not constant.[1][5] When a researcher weighs out 100 mg of a hygroscopic amine, they are weighing the amine plus an unknown quantity of absorbed water. This immediately introduces uncertainty into any process that relies on precise molar ratios. Therefore, a purity value for a hygroscopic amine is only meaningful when the water content is explicitly and accurately determined. A comprehensive purity assessment must answer two questions:

  • How much of the material is water?

  • What is the purity of the anhydrous amine portion?

To answer these, we must employ a suite of complementary analytical techniques. No single method can provide a complete picture.

A Multi-Pronged Analytical Strategy

Our validation strategy is built on the principle of orthogonality, where each technique provides a mechanistically distinct piece of information.[6] By combining a definitive measure of water content with quantitative and qualitative assessments of organic purity, we create a self-validating system. The primary methods in our arsenal are:

  • Karl Fischer (KF) Titration: The gold standard for water quantification.

  • Quantitative Nuclear Magnetic Resonance (qNMR): For absolute purity determination of the amine itself.

  • Chromatographic Techniques (GC/HPLC): For profiling and quantifying organic impurities.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} A logical workflow for the comprehensive purity validation of a hygroscopic amine building block.

Method 1: Karl Fischer Titration for Accurate Water Determination

The determination of water content is the critical first step.[7] Karl Fischer (KF) titration is a highly specific and accurate method for this purpose, based on the quantitative reaction of water with iodine and sulfur dioxide.[8][9] Unlike simpler methods like loss-on-drying, KF is not affected by the loss of other volatile components and can detect both free and bound water (hydrates).[10]

There are two main forms of KF titration:

  • Volumetric KF: Best suited for samples with water content from 100 ppm to 100%.[9] It involves the direct titration of the sample with a standardized KF reagent.

  • Coulometric KF: An ultra-sensitive micro-method ideal for samples with very low water content (down to 1 ppm).[3][11] In this technique, iodine is generated electrochemically in situ.

For most amine building blocks, which can absorb significant amounts of water, volumetric KF is the more common and appropriate choice.

Experimental Protocol: Volumetric Karl Fischer Titration
  • Instrument Preparation: Ensure the titration vessel is clean, dry, and sealed from atmospheric moisture. The system should be conditioned with the KF reagent until a stable, low-drift endpoint is achieved.

  • Reagent Standardization: The KF reagent's "titer" (its water equivalence factor) must be accurately determined. This is done by titrating a precise amount of a certified water standard, such as sodium tartrate dihydrate or pure water.[12]

  • Sample Preparation & Analysis:

    • In a controlled environment with low humidity (e.g., a glovebox or a room with a dehumidifier) if possible, accurately weigh a suitable amount of the hygroscopic amine sample.[2][13]

    • Quickly transfer the sample into the sealed titration vessel.

    • Initiate the titration. The instrument will automatically add the KF reagent until all the water in the sample has reacted, detected by a bipotentiometric indicator electrode.[10]

    • The instrument software calculates the percentage of water based on the volume of titrant consumed and its predetermined titer.[14]

  • Causality and Trustworthiness: The accuracy of KF titration hinges on meticulous exclusion of atmospheric moisture and precise standardization of the reagent.[11] Running a blank (titrating the solvent alone) and regular calibration with certified standards are essential for a self-validating system. The choice of a specialized solvent for amines may be necessary if the amine's basicity interferes with the reaction pH, which should be maintained between 5 and 8.[9]

Method 2: Quantitative NMR (qNMR) for Absolute Purity

With the water content known, the next step is to determine the purity of the organic portion. Quantitative NMR (qNMR) is a powerful primary analytical method because the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[15][16] Unlike chromatography, which relies on comparing the response of an analyte to a reference standard of the same compound, qNMR allows for quantification against a certified internal standard of a different compound.[17][18]

Key Principles of a Robust qNMR Assay
  • Internal Standard Selection: An ideal internal standard must be of high, certified purity (≥99%), chemically stable, and non-reactive with the amine analyte.[19] Its NMR spectrum should have at least one sharp, well-resolved signal that does not overlap with any signals from the analyte or impurities.[20] For amines, standards like maleic acid or dimethyl sulfone are often suitable depending on the chosen solvent.[21]

  • Accurate Weighing: Precise weighing of both the amine sample and the internal standard is paramount, as any error directly impacts the final purity calculation.[22]

  • Optimized Acquisition Parameters: To ensure accurate integration, NMR data must be acquired under quantitative conditions. This includes a sufficiently long relaxation delay (typically 5-7 times the longest T1 relaxation time of the peaks of interest) to allow for complete signal recovery between scans.[21]

Experimental Protocol: ¹H qNMR for Amine Purity
  • Sample Preparation:

    • Accurately weigh a specific amount of the hygroscopic amine sample (m_analyte).

    • Accurately weigh a specific amount of a suitable, certified internal standard (m_std) into the same container.

    • Dissolve both completely in a known volume of a deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure complete dissolution to avoid integration errors.[19]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using optimized quantitative parameters (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal for the analyte (I_analyte) and a signal for the internal standard (I_std). Avoid using amine N-H protons for quantification as their signals can be broad and susceptible to exchange.[20]

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:[16][18]

    P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the standard

Method 3: Chromatography for Impurity Profiling

While qNMR provides an absolute purity value, it may not detect impurities that lack NMR-active nuclei or whose signals are buried under the main analyte peaks.[6][18] Chromatographic techniques are essential for separating, identifying, and quantifying these trace-level impurities.[23][24]

  • Gas Chromatography (GC): Ideal for volatile amines and related impurities, such as residual solvents.[25] A Flame Ionization Detector (FID) is commonly used due to its excellent sensitivity to organic compounds.[26][27] Headspace GC (HS-GC) is particularly effective for analyzing volatile impurities without injecting the non-volatile API.[28]

  • High-Performance Liquid Chromatography (HPLC): The workhorse for non-volatile or thermally unstable impurities.[29] Reversed-phase HPLC coupled with UV detection is a standard setup. For more comprehensive analysis, mass spectrometry (MS) detection can be used to provide molecular weight information for unknown impurities.[30][31]

Experimental Protocol: HPLC-UV for Non-Volatile Impurities
  • Method Development: Develop a separation method using a suitable column (e.g., C18) and mobile phase. The mobile phase often requires buffering to ensure consistent peak shape for basic amine compounds.

  • Sample Preparation: Prepare a solution of the hygroscopic amine in the mobile phase at a known concentration.

  • Analysis: Inject the sample and acquire the chromatogram.

  • Quantification: Impurities are typically quantified by their area percentage relative to the main analyte peak.

    Impurity (%) = (Area_impurity / Total_Area_all_peaks) * 100

    This assumes that all impurities have a similar response factor to the main peak at the detection wavelength, which is a reasonable starting point for initial purity assessments.

Synthesizing the Data: A Comparative Case Study

To illustrate how these techniques work together, consider a hypothetical batch of "Amine-X," a hygroscopic solid.

Analytical TechniqueParameter MeasuredResultInterpretation
Karl Fischer Titration Water Content4.5% w/wThe sample contains a significant amount of water that must be accounted for.
Quantitative ¹H NMR Purity of Organic Portion98.2%The anhydrous portion of the material is 98.2% pure Amine-X.
HPLC-UV (220 nm) Organic Impurity ProfileImpurity A: 0.8%Impurity B: 0.3%Main Peak: 98.9%Confirms the presence of minor organic impurities, corroborating the qNMR result.

Final Purity Calculation:

The true "as-is" purity of Amine-X in the bottle is a combination of these results. The mass of the active amine is adjusted for both water and other organic impurities.

  • Mass Fraction of Dry Material: 100% - 4.5% (water) = 95.5%

  • Corrected Purity (Mass Balance): 95.5% (Dry Fraction) * 98.2% (qNMR Purity) = 93.78%

The final report would state: Purity of Amine-X is 93.8% (as-is basis), with a water content of 4.5% and total organic impurities of approximately 1.1%. This comprehensive statement provides the end-user with all the necessary information to make accurate stoichiometric calculations for their reactions.

Conclusion: A Commitment to Analytical Rigor

Validating the purity of hygroscopic amine building blocks is a non-trivial task that demands more than a single analytical measurement. By adopting an orthogonal approach that combines the specificity of Karl Fischer titration for water, the absolute quantification power of qNMR, and the high-resolution separation of chromatography, researchers can build a complete and trustworthy profile of their materials. This analytical rigor is not an academic exercise; it is a foundational requirement for reproducible science and the development of safe and effective medicines.

References

  • United States Pharmacopeial Convention. (2012). General Chapter <921> Water Determination. USP 35.[11]

  • ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.[19]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.[1]

  • USP-NF. (2025). <921> Water Determination.[14]

  • USP-NF. (2021). <921> Water Determination.[7]

  • uspbpep.com. (n.d.). usp31nf26s1_c921, General Chapters: <921> WATER DETERMINATION.[12]

  • PLS Analytical. (n.d.). Water analysis by Coulometric titration W/O Oven.[3]

  • Phenomenex. (2025). GC with Flame Ionization Detector (FID): Applications and Considerations.[25]

  • LCGC International. (2018). Generic GC–FID for Volatile Amine Quantitation in Pharma.[26]

  • Amin, N., & Claridge, T. (2017). Quantitative NMR Spectroscopy. University of Oxford.[20]

  • ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video].[21]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.[15]

  • Gilead Sciences. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing.[28]

  • HepatoChem, Inc. (2016). How do you handle hygroscopic salts?.[2]

  • Mestrelab Research. (2024). What is qNMR and why is it important?.[17]

  • Graffius, G. C., et al. (2017). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. ResearchGate.[32]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).[16]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.[18]

  • Sigma-Aldrich. (2017). QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?.[13]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.[33]

  • Pharmaceutical Technology. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling.[30]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?.[34]

  • Polymer Solutions. (n.d.). Gas Chromatography (GC) – Flame Ionization Detection (FID).[27]

  • AAPS. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.[29]

  • Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep.[22]

  • AIP Publishing. (n.d.). An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives.[31]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.[23]

  • Wikipedia. (n.d.). Karl Fischer titration.[8]

  • International Journal of Pharmaceutical Research & Analysis. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.[24]

  • ResearchGate. (2024). Experimental methods in chemical engineering: Karl Fischer titration.[35]

  • Sigma-Aldrich. (n.d.). Karl Fischer Titration Basics.[9]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?.[10]

  • Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide.[36]

  • ResearchGate. (n.d.). Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2).[5]

  • Indian Academy of Sciences. (n.d.). Analytical challenges in characterization of high purity materials.[37]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC.[6]

  • Royal Society of Chemistry. (n.d.). Elemental analysis: an important purity control but prone to manipulations.[38]

  • ResearchGate. (2022). Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain.[4]

Sources

Technical Comparison: 1-(3-Pyrrolidinyl)-4-piperidinol vs. 4-(1-Pyrrolidinyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of 1-(3-Pyrrolidinyl)-4-piperidinol and 4-(1-Pyrrolidinyl)piperidine .

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]

Executive Summary

In the design of bioactive small molecules, the selection of saturated heterocyclic scaffolds is critical for modulating physicochemical properties (LogP, pKa) and defining vectoral growth.[3] This guide compares two isomeric diamine scaffolds: 1-(3-Pyrrolidinyl)-4-piperidinol (Compound A) and 4-(1-Pyrrolidinyl)piperidine (Compound B) .[1][2]

While both share the molecular formula C


H

N

O
(assuming hydroxylation for A) or C

H

N

(for B), their structural connectivity dictates divergent applications:
  • Compound A is a bifunctional linker featuring a secondary amine and a secondary alcohol, ideal for PROTAC linkers and fragment-based growth.[1][2][3]

  • Compound B is a monofunctional capping group (or "tail") often used to introduce basicity and improve metabolic stability in GPCR ligands.[2][3]

Structural & Physicochemical Analysis[1][2][3][5]

Identity and Core Properties[2][4][6]
FeatureCompound A Compound B
IUPAC Name 1-(Pyrrolidin-3-yl)piperidin-4-ol4-(Pyrrolidin-1-yl)piperidine
CAS Number 1219957-39-7 (2HCl salt)5004-07-9 (Free base)
Formula Cngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H

N

O
C

H

N

Mol.[1][2][4][5][6][7][8][9] Weight 170.25 g/mol 154.25 g/mol
Chirality Chiral (at Pyrrolidine C3)Achiral (Meso-like symmetry)
H-Bond Donors 2 (NH, OH)1 (NH)
H-Bond Acceptors 3 (N, N, O)2 (N, N)
Linkage Type N(piperidine) attached to C3(pyrrolidine)N(pyrrolidine) attached to C4(piperidine)
Physicochemical Performance (Predicted)

Data based on consensus cheminformatics models (ACD/Labs, ChemAxon).

  • Lipophilicity (cLogP):

    • Compound A: ~ -0.5 to 0.0 (More polar due to -OH).[1][2][3]

    • Compound B: ~ 0.9 to 1.2 (More lipophilic).[2][3]

    • Insight: Compound A is superior for lowering LogP in highly lipophilic drug candidates, whereas Compound B is better for maintaining blood-brain barrier (BBB) permeability where moderate lipophilicity is required.[1][2][3]

  • Basicity (pKa):

    • Compound A: Contains a secondary amine (pyrrolidine, pKa ~9-10) and a tertiary amine (piperidine N, pKa ~8-9).[2]

    • Compound B: Contains a secondary amine (piperidine, pKa ~10-11) and a tertiary amine (pyrrolidine N, pKa ~9-10).[2]

    • Insight: Compound B generally imparts higher basicity, making it a stronger solubilizing "tail."[1][2][3]

Synthetic Utility & Reactivity[1][2][3][14]

The primary distinction lies in their functionalization potential .[2][3]

Compound A: The Bifunctional Linker

Compound A offers orthogonal reactivity.[2][3] The secondary amine on the pyrrolidine ring and the hydroxyl group on the piperidine ring can be modified independently.[1][3]

  • Workflow: Selective N-protection (e.g., Boc)

    
     O-functionalization (e.g., ether/ester formation) 
    
    
    
    Deprotection
    
    
    N-functionalization.[1][2]
  • Application: Ideal for PROTACs (Proteolysis Targeting Chimeras) where a linker must connect an E3 ligase ligand to a target protein ligand.[2][3]

Compound B: The Solubilizing Cap

Compound B acts as a "dead-end" scaffold.[1][2][3] The pyrrolidine ring is fully substituted at the nitrogen and has no other handle (unless custom synthesized with substituents).[2][3]

  • Reactivity: Limited to the secondary amine on the piperidine ring.[2][3]

  • Application: Used to "cap" an electrophile (alkyl halide or acid chloride).[2][3] It introduces a bulky, basic group often found in Histamine H3 antagonists and Sigma receptor ligands .[3]

Visualization of Reactivity Pathways

ReactivityComparison CompA Compound A 1-(3-Pyrrolidinyl)-4-piperidinol (Bifunctional) StepA1 Amine Acylation (Amide Bond) CompA->StepA1 Site 1 (NH) StepA2 Alcohol Etherification (Linker Extension) CompA->StepA2 Site 2 (OH) ProdA Linear/Branched Conjugates (PROTACs) StepA1->ProdA StepA2->ProdA ProdB Terminal Basic Cap (GPCR Ligands) ProdA->ProdB Higher Complexity vs. Higher Basicity CompB Compound B 4-(1-Pyrrolidinyl)piperidine (Monofunctional) StepB1 Amine Alkylation/ Acylation CompB->StepB1 Site 1 (NH) StepB1->ProdB

Figure 1: Divergent synthetic pathways. Compound A allows dual-vector growth, while Compound B serves as a terminal modification.[1]

Experimental Protocols

Protocol: Reductive Amination (General Method for Compound B)[3]

This protocol describes attaching Compound B to an aldehyde-containing scaffold.[1][2]

Reagents:

  • Scaffold-Aldehyde (1.0 eq)[1][2]

  • 4-(1-Pyrrolidinyl)piperidine (1.2 eq)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[2]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[2]

  • Acetic Acid (catalytic, 1-2 drops)[1][2]

Procedure:

  • Dissolution: Dissolve the Scaffold-Aldehyde in DCM (0.1 M concentration) under N

    
     atmosphere.
    
  • Imine Formation: Add 4-(1-Pyrrolidinyl)piperidine and acetic acid. Stir at room temperature for 30–60 minutes.

  • Reduction: Cool to 0°C. Add STAB portion-wise. Allow to warm to room temperature and stir overnight (12-16 h).

  • Quench: Quench with saturated aqueous NaHCO

    
    .
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1][3]
  • Purification: Purify via flash chromatography. Note: The product is highly basic; use DCM/MeOH/NH

    
     (90:9:1) as eluent.[2][3]
    
Protocol: Selective O-Alkylation (General Method for Compound A)

This protocol assumes the secondary amine is already protected (e.g., N-Boc-1-(3-pyrrolidinyl)-4-piperidinol).[1][2]

Reagents:

  • N-Boc-Compound A (1.0 eq)[1][2]

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)[2]

  • Alkyl Halide (e.g., Benzyl bromide) (1.1 eq)

  • DMF (Anhydrous)[2]

Procedure:

  • Deprotonation: Dissolve N-Boc-Compound A in anhydrous DMF at 0°C. Add NaH slowly. Stir for 30 minutes until gas evolution ceases.

  • Addition: Add the Alkyl Halide dropwise.[2][3]

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 4 hours.

  • Workup: Carefully quench with water (exothermic!).[2][3] Extract with EtOAc.[2][3]

  • Validation: Check LCMS for product mass. The Boc group remains intact, allowing subsequent N-deprotonation and functionalization.[1][2][3]

Decision Matrix: Which Scaffold to Choose?

Requirement Select Compound A Select Compound B
Need to lower LogP? ✅ (Hydroxyl group reduces lipophilicity)
Need a terminal basic group? ✅ (High basicity, bulky tail)
Building a PROTAC/Linker? ✅ (Bifunctional)
Targeting Histamine H3/H4? ✅ (Classic pharmacophore)
Stereochemistry Control? ✅ (Exploit C3 chirality)❌ (Achiral)

References

  • PubChem. "4-(1-Pyrrolidinyl)piperidine Compound Summary."[1][2][3][10] National Library of Medicine. [Link]

  • Journal of Medicinal Chemistry. "Design and Synthesis of Piperidine-Based Scaffolds for GPCR Ligands." (General Reference for Piperidine Scaffolds in H3 Antagonists). ACS Publications. [Link][2]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, handling, and disposal protocols for 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride .[1] As a research-grade heterocyclic amine salt, this compound presents specific risks related to acidity, inhalation toxicity, and hygroscopicity.[1]

The following protocols are designed under the Precautionary Principle , assuming the compound acts as a skin/eye irritant and potential respiratory sensitizer typical of piperidine/pyrrolidine dihydrochlorides.

Part 1: Risk Assessment & Hazard Identification

Compound Classification:

  • Chemical Class: Heterocyclic secondary/tertiary amine salt.

  • Physical State: Solid (typically white to off-white crystalline powder).[1]

  • Key Properties: Hygroscopic (absorbs moisture), acidic in solution.

GHS Hazard Classification (Derived from Analogs): Based on structure-activity relationships (SAR) of similar piperidine dihydrochlorides (e.g., CAS 40064-34-4, CAS 5004-07-9):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][4][5][6]

  • H335: May cause respiratory irritation.[2][3][5]

  • H302: Harmful if swallowed (Acute Tox. 4).[5][7]

Critical Note: As a dihydrochloride salt, this compound will generate hydrochloric acid upon contact with mucosal membranes (eyes, lungs), leading to immediate irritation or chemical burns.

Part 2: Personal Protective Equipment (PPE) Strategy

The PPE strategy focuses on Barrier Integrity and Respiratory Isolation .

Ocular Protection (Mandatory)
  • Requirement: Chemical Safety Goggles (ANSI Z87.1 or EN 166).

  • Rationale: Standard safety glasses are insufficient. Fine hydrochloride dust can bypass side shields. Upon contact with the eye's moisture, the salt hydrolyzes to release HCl, causing rapid corneal damage.

  • Prohibited: Contact lenses should not be worn when handling the neat powder.

Dermal Protection
  • Primary Barrier: Nitrile Gloves (Minimum thickness: 0.11 mm / 4 mil).

  • Double-Gloving Protocol: Recommended during weighing or transfer of quantities >500 mg.[1]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-5 mil) or Neoprene (for extended solvent handling).[1]

  • Body: Lab coat (100% cotton or Nomex; avoid synthetics that melt) with cuffs fully buttoned.

Respiratory Protection
  • Primary Control: Engineering controls (Fume Hood) are preferred.

  • Secondary Control: If handling outside a hood (e.g., balance enclosure failure), use a NIOSH N95 or P100 particulate respirator.

  • Rationale: The dihydrochloride salt is a respiratory irritant.[4] Inhalation of dust triggers coughing and inflammation of the upper respiratory tract.

Part 3: Operational Handling Protocols

Workflow 1: Receiving & Storage
  • Inspection: Verify the bottle seal is intact upon arrival.

  • Environment: Store in a cool, dry place (Room Temp or 2-8°C, depending on CoA).

  • Desiccation: Due to hygroscopicity, store the vial inside a secondary container (desiccator) with active desiccant (e.g., silica gel or Drierite).

    • Why? Moisture absorption turns the powder into a sticky gum, making accurate weighing impossible and accelerating hydrolytic degradation.

Workflow 2: Weighing & Transfer
  • Static Control: Amine salts are prone to static charge. Use an antistatic gun or ionizer if the powder "flies."

  • Tools: Use plastic or stainless steel spatulas. Avoid aluminum (corrosion risk from acidic salt).

Step-by-Step Weighing Protocol:

  • Place the balance inside a fume hood or powder containment enclosure.

  • Tare the receiving vessel (vial/flask).

  • Transfer solid gently to minimize dust generation.

  • Immediately recap the stock bottle to prevent moisture uptake.

  • Wipe the exterior of the stock bottle with a dry tissue before returning to storage.

Workflow 3: Solubilization
  • Solvents: Soluble in water, DMSO, and Methanol. Sparingly soluble in non-polar solvents (Hexane, DCM).

  • Exotherm Alert: Dissolving dihydrochloride salts in water is slightly exothermic. Add the solid to the solvent, not vice versa, if working on a multigram scale.

  • Neutralization: If the free base is required, treat the aqueous solution with NaOH or NaHCO₃ and extract into an organic solvent (e.g., EtOAc).

Part 4: Emergency Response & Disposal

Spill Management Logic

Use the following decision tree for spill cleanup.

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Spill Type->Solid Liquid Solution Spill Type->Liquid ActionSolid 1. Isolate Area 2. Cover with wet paper towel (prevents dust) 3. Scoop into bag Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite/Pad 2. Neutralize with dilute NaHCO3 if acidic Liquid->ActionLiquid Disposal Label as 'Hazardous Waste: Organic Amine Salt' Contact EHS ActionSolid->Disposal ActionLiquid->Disposal

Figure 1: Decision logic for managing spills of 1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride.

Disposal Plan
  • Waste Code: Non-regulated organic waste (unless mixed with regulated solvents).

  • Method: Dissolve in a combustible solvent (e.g., acetone/alcohol) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

  • Prohibition: DO NOT flush down the drain. The compound is an amine and may be toxic to aquatic life (Acute Aquatic Toxicity Category 3 is common for this class).

Part 5: Technical Data Summary

Table 1: Physicochemical Safety Data

PropertyValue / DescriptionOperational Implication
CAS Number 1220019-95-3 (Analog)Unique Identifier for inventory tracking.[1]
Molecular Weight ~243.17 g/mol Calculation of molarity.
Acidity (pH) Acidic (in H₂O)Corrosive to metals; requires acid-resistant spatulas.[1]
Hygroscopicity HighKeep desiccated; rapid weight gain in humid air.
Solubility Water, DMSO, MeOHUse polar solvents for cleaning glassware.

Table 2: PPE Specifications

PPE ItemMaterial StandardBreakthrough Time
Gloves Nitrile (0.11mm)>480 min (Solid state)
Eye Wear ANSI Z87.1 GogglesN/A (Impact/Splash protection)
Respirator N95 / P100N/A (Particulate filtration)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78703, 4-(1-Pyrrolidinyl)piperidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Pyrrolidinyl)-4-piperidinol dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.